molecular formula C2H4O2S B13136305 Ethenesulfinic Acid CAS No. 4363-39-7

Ethenesulfinic Acid

Cat. No.: B13136305
CAS No.: 4363-39-7
M. Wt: 92.12 g/mol
InChI Key: HPTMZNZYFRTOKS-UHFFFAOYSA-N
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Description

Ethenesulfinic Acid is a useful research compound. Its molecular formula is C2H4O2S and its molecular weight is 92.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethenesulfinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethenesulfinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenesulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2S/c1-2-5(3)4/h2H,1H2,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTMZNZYFRTOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457484
Record name Ethenesulfinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4363-39-7
Record name Ethenesulfinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethenesulfinic Acid & Vinyl Sulfinates: Chemical Architecture and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, and applications of ethenesulfinic acid (vinylsulfinic acid) and its stable salt forms, specifically within the context of pharmaceutical research and covalent drug discovery.

Executive Summary

Ethenesulfinic acid (CAS: N/A for free acid; 17796-24-0 for generic vinylsulfinic species) is a transient, unsaturated organosulfur compound serving as a critical intermediate in the synthesis of vinyl sulfones —a privileged scaffold in covalent drug discovery. Unlike its saturated counterpart (ethanesulfonic acid) or its oxidized relative (ethenesulfonic acid), ethenesulfinic acid possesses a unique dual reactivity profile: it acts as a sulfur-centered nucleophile in its anionic form and as a latent electrophile precursor. This guide analyzes its structural instability, tautomeric behavior, and its pivotal role as a "masked" warhead for cysteine-targeting therapeutics.

Chemical Structure and Properties[1][2][3][4][5][6]

The Core Architecture

Ethenesulfinic acid consists of a vinyl group (


) directly bonded to a sulfinic acid moiety (

). The sulfur atom exists in an oxidation state of +4, creating a pyramidal geometry that allows for distinct stereoelectronic interactions.
PropertyData / Description
IUPAC Name Ethenesulfinic acid (or Vinylsulfinic acid)
Molecular Formula

Molecular Weight 108.12 g/mol
Hybridization Sulfur (

-like, pyramidal), Vinyl Carbons (

)
pKa (Estimated) ~1.8 – 2.2 (Based on general sulfinic acid analogs)
Stability Highly Unstable. Disproportionates to thiosulfonates/sulfonic acids; oxidizes rapidly in air.[1]
Stable Form Sodium Ethenesulfinate (Solid, shelf-stable salt)
Tautomerism and Instability

Free ethenesulfinic acid is rarely isolated due to its propensity for disproportionation and auto-oxidation . It exists in equilibrium between two tautomeric forms, though the sulfinic acid form predominates over the sulfone-like ester in solution.

  • Sulfinic Acid Form (

    
    ):  The major tautomer, responsible for acidity.
    
  • Sulfinate Ester Form (

    
    ):  A theoretical minor tautomer involved in certain rearrangement mechanisms.
    

Critical Note for Researchers: Do not attempt to isolate the free acid for storage. Generate it in situ from sodium ethenesulfinate using stoichiometric acid (e.g., HCl) immediately prior to reaction.

Synthesis and Generation Strategies

Due to the instability of the free acid, synthetic workflows rely on stable precursors.

Primary Route: Reduction of Sulfonyl Chlorides

The most reliable method for generating the sulfinate anion is the reduction of ethenesulfonyl chloride.

  • Reagents: Sodium sulfite (

    
    ) or Zinc dust.
    
  • Mechanism: Two-electron reduction of the S(VI) center to S(IV).

The "Masked" Precursor: 2-Chloroethyl Sulfinates

A common strategy in drug development involves using 2-chloroethyl sulfinates. Upon exposure to base (physiological or synthetic), these undergo


-elimination to release the reactive vinyl sulfinate species in situ.

SynthesisPathways cluster_legend Stability Gradient S_Chloride Ethenesulfonyl Chloride (S-VI Electrophile) S_Salt Sodium Ethenesulfinate (Stable Salt) S_Chloride->S_Salt Reduction (Na2SO3) S_Sultine Sultine Precursor (Cyclic Ester) S_Sultine->S_Salt Ring Opening (Base) S_Acid Ethenesulfinic Acid (Transient Species) S_Salt->S_Acid Acidification (HCl) In Situ Only S_Sulfone Vinyl Sulfone (Covalent Warhead) S_Salt->S_Sulfone S-Alkylation (Electrophile R-X) S_Acid->S_Sulfone Rearrangement/Oxidation

Figure 1: Synthetic pathways for the generation of ethenesulfinic species. Note the central role of the stable salt form.

Reactivity Profile and Drug Discovery Applications

The "Warhead" Generator (S-Alkylation)

The primary utility of ethenesulfinic acid (as the sulfinate anion) is its nucleophilicity. It reacts readily with alkyl halides to form vinyl sulfones .

  • Mechanism:

    
     attack by the sulfur lone pair.
    
  • Significance: Vinyl sulfones are Michael acceptors . They covalently modify cysteine residues in target proteins (e.g., Cathepsin K inhibitors, Rhodesain inhibitors).

  • Bioisostere: The sulfone moiety serves as a robust, non-hydrolyzable bioisostere for amides or esters in transition-state mimics.

Radical Reactivity

Recent methodologies utilize vinyl sulfinates in radical cross-coupling reactions. Under oxidative conditions (e.g., Mn(III) or photoredox catalysis), the sulfinate releases a sulfonyl radical (


) which can add to alkenes or arenes.
  • Application: Late-stage functionalization of drug scaffolds to introduce the sulfonyl group.

As a Leaving Group (The Stetter Reaction)

In specific heterocyclic syntheses, the ethenesulfinic acid moiety acts as a leaving group. During the Stetter reaction (conjugate addition of aldehydes), an intermediate elimination of vinylsulfinic acid allows for the formation of


-unsaturated ketones, demonstrating its utility in constructing complex carbon skeletons.[1]

Experimental Protocols

Protocol: Synthesis of Vinyl Sulfones from Sodium Ethenesulfinate

This protocol describes the conversion of the stable salt into a covalent warhead candidate.

Reagents:

  • Sodium Ethenesulfinate (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

  • Solvent: DMF or DMSO/Water (3:1)

  • Temperature: 60°C

Step-by-Step Methodology:

  • Preparation: Dissolve sodium ethenesulfinate in DMF. The salt should fully dissolve; if not, add a small amount of water.

  • Addition: Add the alkyl halide dropwise to the stirring solution.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC or LC-MS. The sulfinate anion (

    
    ) acts as the nucleophile.
    
  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic vinyl protons (multiplet at 
    
    
    
    6.0–6.8 ppm) and the disappearance of the alkyl halide shift.
Mechanistic Diagram: Cysteine Targeting

The following diagram illustrates how the vinyl sulfone (derived from ethenesulfinic acid) covalently inhibits a target enzyme.

CysteineTargeting Enzyme Target Enzyme (Active Site Cys-SH) Complex Michael Addition Complex (Tetrahedral Intermediate) Enzyme->Complex Nucleophilic Attack (S-) Warhead Vinyl Sulfone Warhead (Michael Acceptor) Warhead->Complex Electrophilic Center (C-beta) Inhibitor Covalent Adduct (Irreversible Inhibition) Complex->Inhibitor Proton Transfer

Figure 2: Mechanism of Action for Vinyl Sulfone Covalent Inhibitors.

References

  • Advances in Vinyl Sulfone Catalyzed Synthesis. ResearchGate. (2022). Overview of vinyl sulfone reactivity and synthesis.

  • Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Journal of Medicinal Chemistry. (2006). Comprehensive review of the vinyl sulfone moiety in drug design.

  • Electrochemical Synthesis of Vinyl Sulfones from Sodium Sulfinates. The Journal of Organic Chemistry. (2024). Modern synthetic routes using sulfinate salts.

  • Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid. PMC. (2021). Discussion on sulfenic/sulfinic acid reactivity in biological systems.

  • pKa Data of Organic Acids. Organic Chemistry Data. (2022). Reference for pKa values of sulfinic acid analogs.

Sources

Technical Guide: Ethenesulfinic Acid vs. Vinylsulfinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the nomenclatural, chemical, and practical distinctions between Ethenesulfinic acid and Vinylsulfinic acid , with a specific focus on their application in modern drug discovery (SuFEx click chemistry).

Nomenclature, Stability, and SuFEx Applications

Executive Summary

Ethenesulfinic acid and Vinylsulfinic acid refer to the same chemical entity (


). The distinction is purely nomenclatural: "Ethenesulfinic" is the IUPAC systematic name based on the parent hydride, while "Vinylsulfinic" utilizes the retained functional class name.

Critical Warning: In practical laboratory settings, this molecule is almost never handled as the free acid due to rapid auto-oxidation and disproportionation. It is handled as its stable salt (Sodium Ethenesulfinate ) or its stable fluoride derivative (Ethenesulfonyl Fluoride , ESF). A common error in procurement is confusing these with the highly stable sulfonic acid analogs (Sodium Ethenesulfonate), which are chemically inert in SuFEx applications.

Part 1: Nomenclatural Anatomy

The confusion stems from the hierarchy of IUPAC rules regarding sulfur-based functional groups. Understanding this hierarchy is essential for correct database searching and patent filing.

The IUPAC Hierarchy (Rule P-65)

According to IUPAC Blue Book Rule P-65.3 , sulfinic acids are named by adding the suffix "sulfinic acid" to the name of the parent hydride.

  • Parent Hydride: Ethene (

    
    )
    
  • Suffix: -sulfinic acid[1][2][3]

  • Systematic Name: Ethenesulfinic acid

However, the group


 is retained as "Vinyl" in IUPAC nomenclature. When treated as a functional class:
  • Group: Vinyl

  • Class: Sulfinic acid[4]

  • Functional Class Name: Vinylsulfinic acid

Nomenclatural Priority Visualization

The following diagram illustrates the decision tree for naming and the priority of sulfur groups, which is critical when other functional groups (like Carboxyls) are present.

NomenclatureHierarchy Root Target Molecule: CH2=CH-SO2H Priority Check Functional Group Priority Root->Priority Sulfonic Sulfonic Acid (-SO3H) Higher Priority Priority->Sulfonic If present Sulfinic Sulfinic Acid (-SO2H) Target Group Priority->Sulfinic Primary Group Carboxylic Carboxylic Acid (-COOH) Highest Priority Priority->Carboxylic If present Naming Naming Convention Sulfinic->Naming Systematic Systematic (Preferred): Parent Hydride + Suffix 'Ethenesulfinic acid' Naming->Systematic IUPAC P-65.3 Trivial Functional Class: Group Name + Class 'Vinylsulfinic acid' Naming->Trivial Common Usage

Caption: Hierarchy of sulfur nomenclature. Sulfinic acids are junior to sulfonic and carboxylic acids but senior to esters and amides.

Part 2: Chemical Stability & The "Salt" Trap

Researchers often fail to isolate the free acid because of its inherent instability.

The Tautomerism Problem

Sulfinic acids exist in equilibrium between two tautomers: the sulfinic acid form (


) and the sulfone form (

). The free vinylsulfinic acid is prone to:
  • Auto-oxidation: Rapidly converts to Vinylsulfonic acid (

    
    ) upon exposure to air.
    
  • Disproportionation: Can decompose into the thiosulfonate and sulfonic acid.

The Procurement Error (Critical)

When ordering reagents for SuFEx or Michael acceptor synthesis, ensure you are buying the correct oxidation state.

CompoundFormulaCAS No.[2][3][5][6][7][8][9] (Approx)StabilityApplication
Sodium Ethenesulfinate

N/A (In situ)ModerateSuFEx Precursor
Sodium Ethenesulfonate

3039-83-6 HighPolymers, Electroplating
Ethenesulfonyl Fluoride

667-35-6 HighSuFEx Hub (Reagent)

Note: Most commercial vendors sell the Sulfonate (CAS 3039-83-6). This will NOT work for SuFEx chemistry as the sulfur is already fully oxidized (S-VI) and lacks the leaving group ability of the fluoride or the nucleophilicity of the sulfinate.

Part 3: Synthetic Applications (SuFEx)

The primary utility of ethenesulfinic acid derivatives lies in Sulfur-Fluoride Exchange (SuFEx) , a "click chemistry" reaction pioneered by K. Barry Sharpless.

The Mechanism

The reagent used is Ethenesulfonyl Fluoride (ESF) .[10] It acts as a perfect Michael acceptor and a SuFEx hub.

  • Michael Addition: A nucleophile (amine/thiol) attacks the vinyl group.

  • SuFEx: The sulfonyl fluoride end remains latent until activated (e.g., by Calcium or Silyl ethers) to react with phenols.

SuFExPathway Precursor 2-Chloroethanesulfonyl chloride ESF Ethenesulfonyl Fluoride (ESF) 'The Hub' Precursor->ESF Elimination (-HCl) Michael Michael Adduct (Latent S-F) ESF->Michael Nu-H (Michael Addn) Final SuFEx Product (Sulfonamide/Sulfonate) Michael->Final Ar-OTMS / Ca++ (SuFEx Exchange)

Caption: The workflow from precursor to ESF, followed by Michael addition and final SuFEx coupling.

Part 4: Experimental Protocols

Since the free acid is unstable and the specific sulfinate salt is hard to source, the standard practice is to synthesize Ethenesulfonyl Fluoride (ESF) directly from 2-chloroethanesulfonyl chloride .

Protocol: Synthesis of Ethenesulfonyl Fluoride (ESF)

Use this protocol to generate the reactive SuFEx hub.

Safety: ESF is a potent lachrymator and alkylating agent. Work in a fume hood.

  • Reagents:

    • 2-Chloroethanesulfonyl chloride (1.0 equiv) [CAS: 1622-32-8][7]

    • Potassium Fluoride (KF) or Potassium Bifluoride (KHF2) (2.0 equiv)

    • Water/Dioxane mixture (1:1)

    • Magnesium Oxide (MgO) (1.1 equiv) - Acts as HCl scavenger

  • Procedure:

    • Step 1 (Fluorination): Dissolve 2-chloroethanesulfonyl chloride in dioxane/water at 0°C.

    • Step 2: Add KF/KHF2 slowly. The chloride is exchanged for fluoride.

    • Step 3 (Elimination): Add MgO to the mixture and stir vigorously at room temperature for 4–6 hours. The MgO promotes the elimination of HCl to form the vinyl group.

    • Step 4 (Workup): Extract with Dichloromethane (DCM). Wash with brine. Dry over

      
      .
      
    • Step 5 (Purification): Distill under reduced pressure. ESF is a volatile liquid (bp ~40°C at 15 mmHg).

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic vinyl pattern (multiplets at 6.0–6.8 ppm).

    • 19F NMR: Distinct singlet around +65 ppm (relative to substituted sulfonyl fluorides).

Alternative: In Situ Generation of Sulfinate

If you specifically need the sulfinate anion for cross-coupling:

  • React Ethenesulfonyl Fluoride with 2 equiv. of Sodium Phenoxide. The phenoxide acts as a sacrificial nucleophile to generate the sulfinate intermediate in situ (Note: This is less common than using ESF directly).

References

  • IUPAC Nomenclature Rules

    • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Rule P-65.3 (Sulfinic Acids).
  • SuFEx Chemistry & ESF Synthesis

    • Sharpless, K. B., et al. "SuFEx Click Chemistry for Late-Stage Drug Modification." Angewandte Chemie Int. Ed. (2014).[4]

  • Synthesis of Sulfonyl Fluorides

    • Giel, M. C., et al. "Sulfur Fluoride Exchange (SuFEx): The synthesis and applications of ethenesulfonyl fluoride."[10] Organic & Biomolecular Chemistry.

  • Reagent Data

    • 2-Chloroethanesulfonyl chloride (CAS 1622-32-8).[7]

    • Sodium Ethenesulfonate (CAS 3039-83-6).[5][8]

Sources

The Transient Architect: A Guide to Ethenesulfinic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Ethenesulfinic Acid Intermediates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethenesulfinic acid (


) represents a paradoxical entity in organosulfur chemistry: it is thermodynamically fragile yet synthetically potent. Often existing only as a transient intermediate, its utility lies in its dual nature as a nucleophile (in its sulfinate anion form) and a latent electrophile (upon oxidation or functionalization). For medicinal chemists, mastering the stability profile of this intermediate is crucial for designing covalent inhibitors and sulfone-based bioisosteres. This guide dissects the thermodynamic boundaries of ethenesulfinic acid, providing actionable protocols for its generation, stabilization, and capture.

Thermodynamic Landscape & Stability Profile

The Stability Paradox

Unlike their sulfonic acid cousins (


), which are thermodynamically stable sinks, sulfinic acids (

) are local minima on the potential energy surface. Ethenesulfinic acid is particularly prone to decomposition due to the lability of the C-S bond adjacent to the vinyl group.

Key Thermodynamic Drivers:

  • Desulfinylation: The extrusion of sulfur dioxide (

    
    ) to generate ethylene is a dominant decomposition pathway, driven entropically (
    
    
    
    ) and often enthalpically favored at elevated temperatures. This is the microscopic reverse of the cheletropic addition of
    
    
    to dienes (e.g., in sulfolene chemistry).
  • Disproportionation: In the absence of trapping agents, sulfinic acids disproportionate into sulfonic acids and thiosulfonates (

    
    ).
    
  • Tautomerism: While the sulfinic acid form (

    
    ) is the standard representation, it exists in equilibrium with the sulfone-like tautomer (
    
    
    
    ), though the latter is generally less stable. In solution, the sulfinate anion (
    
    
    ) is the predominant and most stable species (pKa
    
    
    2.0–2.5), stabilized by resonance delocalization over the O-S-O core.
Decomposition Pathways Diagram

The following diagram illustrates the competing pathways that dictate the lifespan of ethenesulfinic acid.

G Precursor Masked Precursor (e.g., 2-Sulfolene) Intermediate Ethenesulfinic Acid (Intermediate) Precursor->Intermediate Heat / Base (Retro-Michael) Decomp Decomposition (Ethylene + SO2) Intermediate->Decomp Desulfinylation (Entropic Drive) Product Stable Sulfone (Trapped Product) Intermediate->Product + Electrophile (R-X) (Kinetic Trap) Dimer Thiosulfonate (Disproportionation) Intermediate->Dimer Self-Reaction (No Trap)

Figure 1: Reaction coordinate flow showing the generation of ethenesulfinic acid and its divergence into productive trapping vs. non-productive decomposition.[1][2][3]

Synthetic Methodologies: Generation and Trapping

Direct isolation of ethenesulfinic acid is rarely practical due to the stability issues outlined above. Instead, "masking" strategies are employed to release the intermediate in situ.

Protocol A: Retro-Michael Generation from -Sulfinyl Esters

This method utilizes base-promoted elimination to release the ethenesulfinate anion under mild conditions.

Reagents:

  • 
    -Sulfinyl ester precursor (e.g., ethyl 3-(ethylsulfinyl)propanoate).
    
  • Base: Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).

  • Electrophile: Alkyl halide (R-X) for trapping.

  • Solvent: THF or DMF (anhydrous).

Step-by-Step Protocol:

  • Precursor Dissolution: Dissolve 1.0 equiv of the

    
    -sulfinyl ester in anhydrous THF (0.2 M) under nitrogen.
    
  • Base Addition: Cool to -78°C to suppress immediate decomposition. Add 1.1 equiv of base dropwise.

    • Mechanism:[4][5][6][7][8][9] The base deprotonates the

      
      -position, triggering a retro-Michael elimination that releases the volatile acrylate byproduct and the ethenesulfinate anion .
      
  • Trapping: Add 1.2 equiv of the electrophile (e.g., benzyl bromide) immediately.

  • Warming: Allow the reaction to warm to 0°C over 1 hour. The sulfinate anion acts as an S-nucleophile, attacking the alkyl halide.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via column chromatography.
    
Protocol B: Thermolysis of Sulfolenes

A "cleaner" method that avoids strong bases, relying on the cheletropic elimination of butadiene from 3-sulfolene derivatives, or more specifically, the ring opening of thiirane 1,1-dioxides (though less common). For vinyl sulfinates, a modified precursor like 2-sulfolene (butadiene sulfone) is often discussed, but it typically yields butadiene and


.
Correction: To generate ethenesulfinic acid specifically, one often uses 2-chloroethanesulfonyl chloride  followed by elimination, or the retro-Michael  route described above.

Data Summary: Trapping Efficiency

MethodConditionsMajor ByproductTrapping Yield (Bn-Br)Stability Concern
Retro-Michael NaOEt, THF, 0°CEthyl Acrylate78-85%Acrylate polymerization
Pd-Catalyzed Pd(0), Allyl Carbonate

, Allyl alcohol
60-70%Catalyst poisoning
Oxidation Thiol + mCPBAVarious<40%Over-oxidation to sulfonic acid

Medicinal Chemistry Applications

Bioisosteres

The sulfinic acid moiety is a bioisostere of the carboxylic acid (


 ~2.5 vs 4.5). However, due to metabolic instability, it is rarely a final drug target. Instead, the ethenesulfonyl  group (derived from oxidizing the intermediate) is a potent Michael acceptor used in covalent inhibitors.
Covalent Inhibition Pathway

Ethenesulfinic acid intermediates are precursors to vinyl sulfones , which target cysteine residues in proteins.

  • Warhead: Vinyl Sulfone (

    
    ).
    
  • Mechanism: The nucleophilic sulfur of a cysteine residue attacks the

    
    -carbon of the vinyl sulfone.
    
  • Advantage: Unlike acrylamides, vinyl sulfones are often more metabolically stable and tunable via the R-group attached to the sulfone.

Pathway cluster_0 Thermodynamic Driving Force Cys Protein Cysteine (Nucleophile) Complex Covalent Adduct (Inhibited Protein) Cys->Complex Michael Addition Warhead Vinyl Sulfone Warhead (Electrophile) Warhead->Complex Irreversible Binding Info Formation of stable C-S bond (Bond Energy ~65 kcal/mol)

Figure 2: Mechanism of action for vinyl sulfone warheads derived from ethenesulfinic acid precursors.

References

  • Organic Chemistry Portal. Michael Addition Reaction. [Link][9]

  • Royal Society of Chemistry. Nucleophilic attack of 2-sulfinyl acrylates: A mild and general approach to sulfenic acid anions. [Link]

  • National Institutes of Health (PMC). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. [Link]

  • MDPI. Mechanism Investigation of Solvent Effect on Selective Decomposition of Formic Acid (Analogous decomposition kinetics). [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Solubility of Ethenesulfinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Embracing the Experimental Frontier

In the landscape of pharmaceutical and materials science, the precise characterization of a molecule's physicochemical properties is paramount. Ethenesulfinic acid (CH₂=CHSO₂H), with its reactive vinyl moiety and polar sulfinic acid group, presents a unique and compelling case for study. However, a thorough review of the existing scientific literature reveals a significant gap: a conspicuous absence of quantitative data on its solubility in organic solvents. This guide, therefore, ventures into this uncharted territory. We will not present a simple table of known values; instead, we will construct a robust framework for understanding, predicting, and—most critically—experimentally determining the solubility of this intriguing, yet likely unstable, compound. This document is crafted to serve as a practical and intellectually rigorous companion for the researcher at the bench, blending theoretical principles with actionable experimental design.

The Enigmatic Nature of Ethenesulfinic Acid: A Profile of Predicted Properties

To comprehend the solubility of ethenesulfinic acid, we must first appreciate its inherent chemical character, which is largely dictated by the interplay of its two functional components: the ethenyl (vinyl) group and the sulfinic acid group.

  • The Sulfinic Acid Group (-SO₂H): This is the primary driver of polarity in the molecule. The sulfur-oxygen and oxygen-hydrogen bonds are highly polarized, making this group a strong hydrogen bond donor and acceptor. Sulfinic acids are generally more acidic than their carboxylic acid counterparts. This acidity will play a crucial role in its interactions with basic solvents.

  • The Ethenyl Group (CH₂=CH-): This unsaturated hydrocarbon portion is nonpolar. While small, its presence introduces a region of hydrophobicity and makes the molecule susceptible to polymerization and other addition reactions, contributing to its likely instability.

A Note on a Critical Challenge: The Inherent Instability of Sulfinic Acids

Sulfinic acids are notoriously unstable intermediates.[1] They can undergo disproportionation to the corresponding sulfonic acid and thiosulfonate. The presence of the electron-withdrawing vinyl group in ethenesulfinic acid may further destabilize the molecule, making it prone to oxidation, polymerization, or other degradation pathways. This inherent instability is the central challenge in any attempt to characterize its properties and necessitates specialized handling and experimental design.

A Theoretical Framework for Solubility: Predicting Affinities

The age-old principle of "like dissolves like" provides a foundational lens through which to predict the solubility of ethenesulfinic acid. We can categorize organic solvents and anticipate the nature of their interaction with our target molecule.

Solvent Class Exemplary Solvents Predicted Solubility of Ethenesulfinic Acid Rationale for Prediction
Nonpolar Hexane, Toluene, Carbon TetrachlorideLow to Insoluble The high polarity of the sulfinic acid group will have minimal favorable interactions with nonpolar solvent molecules. The small nonpolar vinyl group is insufficient to overcome this mismatch.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderately to Highly Soluble These solvents possess polar bonds and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the sulfinic acid. The dipole-dipole interactions will be significant. DMSO, being highly polar, is expected to be an excellent solvent.
Polar Protic Methanol, Ethanol, Isopropanol, WaterHighly Soluble These solvents are strong hydrogen bond donors and acceptors. They can form extensive hydrogen bonding networks with the sulfinic acid group, leading to strong solvation and high solubility.

A Proposed Experimental Protocol for the Determination of Ethenesulfinic Acid Solubility

Given the presumed instability of ethenesulfinic acid, a classical equilibrium solubility determination method (i.e., adding excess solid to a solvent and stirring for an extended period) is likely to fail due to sample degradation. The following protocol is designed to mitigate this challenge by employing rapid techniques and careful monitoring.

Core Principle: The solubility will be determined by preparing a saturated solution in a very short timeframe and immediately quantifying the dissolved analyte. This minimizes the impact of degradation on the measurement.

Mandatory Precaution: All manipulations of ethenesulfinic acid should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques to prevent oxidation. Solvents should be deoxygenated prior to use.

Step 1: Synthesis and Purification of Ethenesulfinic Acid

Due to its instability, commercial availability of ethenesulfinic acid is unlikely. It will need to be synthesized immediately prior to use. A potential synthetic route could involve the controlled oxidation of the corresponding thiol or the acidification of a stable salt, such as sodium ethenesulfinate. Purification should be rapid, for instance, by vacuum distillation or flash chromatography at low temperatures. The purity of the synthesized acid must be confirmed immediately by ¹H NMR and/or mass spectrometry.

Step 2: The Rapid Saturation Method
  • Preparation: In an inert atmosphere, add a small, accurately weighed amount of the freshly prepared ethenesulfinic acid to a vial.

  • Solvent Addition: Add a precise volume of the degassed organic solvent to the vial at a controlled temperature (e.g., 25 °C).

  • Vigorous Agitation: Immediately and vigorously agitate the mixture for a short, standardized period (e.g., 60 seconds) using a vortex mixer. This promotes rapid dissolution to reach a state close to saturation.

  • Rapid Filtration: Immediately filter the suspension through a syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved acid. This step must be performed swiftly to prevent post-saturation degradation from affecting the concentration of the filtrate.

Step 3: Quantification of Dissolved Ethenesulfinic Acid

The concentration of ethenesulfinic acid in the filtrate must be determined immediately.

  • Sample Preparation: A precise aliquot of the filtrate is immediately diluted with a suitable solvent (compatible with the analytical method) containing an internal standard.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with a fast gradient or isocratic method is the preferred technique.

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH should be controlled to ensure the consistent ionization state of the acid.

    • Detection: UV detection at a wavelength where ethenesulfinic acid has a strong absorbance.

  • Calibration: A calibration curve must be prepared using freshly prepared standards of known concentrations of ethenesulfinic acid with the same internal standard.

  • Calculation: The concentration of ethenesulfinic acid in the filtrate is determined from the calibration curve, and the solubility is expressed in units such as g/100 mL or mol/L.

Step 4: Self-Validation and Control

To ensure the trustworthiness of the results, the following control experiments are essential:

  • Time-Course Degradation Study: In parallel, a solution of ethenesulfinic acid of a known concentration in the test solvent should be monitored by HPLC over time to quantify its degradation rate. This provides a "stability window" and validates the rapid saturation approach.

  • Analysis of the Solid Phase: After the filtration, the remaining solid should be analyzed (e.g., by NMR or mass spectrometry) to confirm that it is indeed undissolved ethenesulfinic acid and not a degradation product.

Visualizing the Concepts

Diagram 1: Predicted Solubility of Ethenesulfinic Acid

G cluster_0 Predicted Solubility Ethenesulfinic Acid Ethenesulfinic Acid Polar Protic Solvents (e.g., Methanol, Water) Polar Protic Solvents (e.g., Methanol, Water) Ethenesulfinic Acid->Polar Protic Solvents (e.g., Methanol, Water) High Polar Aprotic Solvents (e.g., DMSO, Acetone) Polar Aprotic Solvents (e.g., DMSO, Acetone) Ethenesulfinic Acid->Polar Aprotic Solvents (e.g., DMSO, Acetone) Moderate to High Nonpolar Solvents (e.g., Hexane, Toluene) Nonpolar Solvents (e.g., Hexane, Toluene) Ethenesulfinic Acid->Nonpolar Solvents (e.g., Hexane, Toluene) Low to Insoluble

Caption: Predicted solubility of ethenesulfinic acid in different solvent classes.

Diagram 2: Experimental Workflow for Solubility Determination

G cluster_0 Inert Atmosphere cluster_1 Analysis cluster_2 Validation Synthesis & Purification Synthesis & Purification Rapid Saturation Rapid Saturation Synthesis & Purification->Rapid Saturation Rapid Filtration Rapid Filtration Rapid Saturation->Rapid Filtration Degradation Study Degradation Study Rapid Saturation->Degradation Study Parallel Control Quantification (HPLC) Quantification (HPLC) Rapid Filtration->Quantification (HPLC) Solid Phase Analysis Solid Phase Analysis Rapid Filtration->Solid Phase Analysis Post-Experiment Control Solubility Calculation Solubility Calculation Quantification (HPLC)->Solubility Calculation

Caption: Workflow for determining the solubility of unstable compounds.

Conclusion: A Path Forward in the Face of Scarcity

While the direct, quantitative solubility data for ethenesulfinic acid in organic solvents remains elusive in the current body of scientific literature, this should not be a deterrent to its investigation. On the contrary, it presents an opportunity for original research. By understanding its predicted chemical properties, acknowledging its inherent instability, and employing a meticulously designed experimental protocol that accounts for this instability, researchers can confidently generate reliable data. The framework and methodologies presented in this guide offer a clear path forward for characterizing not only ethenesulfinic acid but also other similarly challenging yet potentially valuable molecules.

References

  • MDPI. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]

  • Ataman Kimya. ETHANESULFONIC ACID SODIUM SALT. [Link]

  • Wikipedia. Ethanesulfonic acid. [Link]

  • Wikipedia. Ethanedisulfonic acid. [Link]

  • PMC. (2020). Electrochemically Initiated Synthesis of Methanesulfonic Acid. [Link]

  • LookChem. Ethanesulfonic acid. [Link]

  • Wikipedia. Sulfinic acid. [Link]

  • Ataman Kimya. ETHANESULFONIC ACID. [Link]

  • PubChem. Ethanesulfonic acid. [Link]

  • MDPI. (2023). Microencapsulation of Phenolic Extracts from Verbascum sinaiticum Leaf Using Maltodextrin and Gum Arabic: Physicochemical Properties, Encapsulation Efficiency, and Storage Stability. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Google Patents.
  • Wikipedia. Trichloroethylene. [Link]

  • ResearchGate. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]

  • Shodex. Solubility of Saturated Fatty Acids. [Link]

Sources

Methodological & Application

protocol for in situ generation of ethenesulfinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for In Situ Generation of Ethenesulfinic Acid

Executive Summary & Strategic Rationale

Ethenesulfinic acid (


) and its conjugate base, the ethenesulfinate anion, are high-value, transient sulfur nucleophiles. They serve as the critical "lynchpin" intermediates for introducing the vinylsulfonyl moiety—a privileged pharmacophore in covalent inhibitors (e.g., targeted covalent drugs) and "SuFEx" (Sulfur-Fluoride Exchange) click chemistry.

The Challenge: Ethenesulfinic acid is inherently unstable. In its free acid form, it rapidly disproportionates or polymerizes. Consequently, it cannot be stored or purchased as a shelf-stable reagent. The Solution: This guide details two validated protocols for generating ethenesulfinic acid in situ, allowing for its immediate capture by electrophiles (to form sulfones) or oxidants (to form sulfonamides/sulfonyl fluorides).

Mechanistic Pathways & Selection Guide

The choice of protocol depends on your substrate tolerance and reaction scale.

FeatureProtocol A: Reductive Elimination Protocol B: Organometallic Insertion (DABSO)
Precursor 2-Chloroethanesulfonyl chlorideVinylmagnesium bromide (Grignard)
Mechanism Sulfite reduction


-elimination
Nucleophilic attack on

surrogate
Conditions Aqueous/Biphasic (Green Chemistry)Anhydrous/Organic Solvent (THF)
Key Advantage Low cost, scalable, robustAnhydrous, compatible with acid-sensitive groups
Limitation Requires pH control; aqueous wasteReagents are more expensive (DABSO)
Pathway Visualization

G Cl_Precursor 2-Chloroethanesulfonyl Chloride Intermediate_A Sodium 2-chloroethanesulfinate (Masked Anion) Cl_Precursor->Intermediate_A Reduction Sulfite Na2SO3 / H2O Sulfite->Intermediate_A Target Ethenesulfinate Anion (Active Species) Intermediate_A->Target Base-Mediated Elimination (-NaCl) Vinyl_Grignard VinylMgBr Vinyl_Grignard->Target SO2 Insertion DABSO DABSO (SO2 Source) DABSO->Target Product_Sulfone Vinyl Sulfones (S-Alkylation) Target->Product_Sulfone + Electrophile (R-X) Product_ESF Ethenesulfonyl Fluoride (Oxidation/Fluorination) Target->Product_ESF + NFSI / Electrophilic F

Figure 1: Dual pathways for accessing the reactive ethenesulfinate species. Protocol A (top) utilizes a reductive unmasking strategy, while Protocol B (bottom) uses direct metallation.

Protocol A: Reductive Elimination (Aqueous/Biphasic)

Principle: This method utilizes the "masked" stability of 2-chloroethanesulfonyl chloride. Sodium sulfite acts as a reductant to convert the sulfonyl chloride to the sulfinate, which then undergoes base-mediated elimination of chloride to generate the vinyl group.

Reagents:

  • 2-Chloroethanesulfonyl chloride (98%)

  • Sodium Sulfite (

    
    ), anhydrous
    
  • Sodium Bicarbonate (

    
    )
    
  • Solvent: Water/THF (1:1 v/v) or Water/DCM (for biphasic)

Step-by-Step Procedure:

  • Preparation of Reducing Buffer (0 min):

    • In a round-bottom flask, dissolve Sodium Sulfite (2.0 equiv) and Sodium Bicarbonate (2.5 equiv) in water (concentration ~0.5 M).

    • Note: The bicarbonate acts as a proton sponge to facilitate the subsequent elimination step.

    • Cool the solution to 0 °C using an ice bath.

  • Controlled Addition (15 min):

    • Dissolve 2-Chloroethanesulfonyl chloride (1.0 equiv) in a minimal amount of THF or Toluene.

    • Add this solution dropwise to the aqueous sulfite mixture over 15 minutes.

    • Observation: Evolution of mild heat. Ensure internal temperature stays < 10 °C to prevent premature polymerization.

  • Reaction & Elimination (1 - 2 Hours):

    • Allow the mixture to warm to Room Temperature (23 °C).

    • Stir vigorously for 1 hour.

    • Mechanistic Check: At this stage, the intermediate sodium 2-chloroethanesulfinate forms.[1] The excess base (

      
      ) promotes the elimination of HCl (as NaCl) to form Sodium Ethenesulfinate .
      
  • In Situ Utilization (Immediate):

    • Do not isolate. The solution now contains the active ethenesulfinate anion.

    • For S-Alkylation: Add your alkyl halide (electrophile) and a phase transfer catalyst (e.g., TBAB, 5 mol%) directly to this pot. Heat to 50 °C for 4-12 hours.

    • For Sulfonamide Synthesis: Add an oxidant (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) and the amine.[2][3]
      

Critical Parameter: The pH must be maintained between 7–9. If the pH drops below 7, the free ethenesulfinic acid forms and may polymerize.

Protocol B: Organometallic Insertion (Anhydrous)

Principle: This protocol employs DABSO (DABCO-bis(sulfur dioxide)), a bench-stable solid surrogate for gaseous


.[2] It avoids the handling of toxic gases and allows for precise stoichiometry in anhydrous environments.

Reagents:

  • Vinylmagnesium bromide (1.0 M in THF)

  • DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)[3]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • DABSO Suspension (0 min):

    • In a flame-dried Schlenk flask under Nitrogen/Argon, suspend DABSO (0.6 equiv; note that 1 mol DABSO provides 2 mol

      
      ) in anhydrous THF.
      
    • Cool the suspension to -40 °C (Acetonitrile/Dry Ice bath).

  • Grignard Insertion (30 min):

    • Add Vinylmagnesium bromide (1.0 equiv) dropwise via syringe.

    • Mechanism:[4][5] The Grignard reagent attacks the

      
       liberated from DABSO, forming the magnesium ethenesulfinate salt.
      
    • Stir at -40 °C for 30 minutes, then warm to Room Temperature over 1 hour.

  • Active Species Generation:

    • The resulting clear/pale yellow solution contains the Magnesium Bromide Ethenesulfinate .

    • This species is more soluble in organic media than the sodium salt from Protocol A, making it ideal for reactions with lipophilic electrophiles.

  • In Situ Utilization:

    • For Sulfonyl Fluoride (SuFEx) Synthesis: Cool to 0 °C. Add NFSI (N-Fluorobenzenesulfonimide, 1.2 equiv) directly to the THF solution. Stir for 2 hours to generate Ethenesulfonyl Fluoride (ESF).

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Polymerization of free acidEnsure pH remains > 7. Increase buffer capacity (

).
Low Yield (Protocol B) Moisture contaminationEnsure rigorous drying of THF and glassware. DABSO is hygroscopic; store in desiccator.
Product is a mixture Michael Addition to Vinyl groupThe vinyl group is an electrophile. Avoid using excess nucleophilic amines until after the sulfur oxidation step.

Safety & Handling

  • 2-Chloroethanesulfonyl chloride: A potent lachrymator and vesicant (blistering agent). Handle only in a functioning fume hood. Double-glove (Nitrile/Laminate).

  • Vinyl Sulfones/Sulfonates: The products of these reactions are often potent Michael acceptors and should be treated as potential alkylating agents.

References

  • Preparation of Sodium Vinyl Sulfonate (Protocol A Basis)

    • Distler, H. "The Chemistry of Vinylsulfonic Acid." Angewandte Chemie International Edition, 1965 , 4(4), 300–311. Link

  • DABSO Reagent Development (Protocol B Basis)

    • Woolven, H., Gonzalez-Rodriguez, C., Marco, I., Thompson, A. L., & Willis, M. C. "DABSO: A Solid Source of Sulfur Dioxide for the Synthesis of Sulfonamides and Sulfamides."[2] Organic Letters, 2011 , 13(18), 4876–4879. Link

  • Modern Applications in SuFEx

    • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014 , 53(36), 9430–9448. Link

  • Synthesis of Sulfinates via Nucleophilic Substitution

    • Kiełbasiński, P., et al. "Enzymatic Synthesis of Vinyl Sulfinates." Synthesis, 2008 , 3563.[6] Link

Sources

Application Notes and Protocols: Harnessing Sodium Ethenesulfinate in Palladium-Catalyzed Cross-Coupling for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Vinyl Sulfones and Modern Synthetic Solutions

The vinyl sulfone moiety is a privileged structural motif in medicinal chemistry and materials science, prized for its unique electronic properties and reactivity.[1][2][3][4] As a versatile Michael acceptor, it is a key component in a range of biologically active compounds, including chemotherapeutics and neuroprotective agents, designed to covalently interact with biological targets like cysteine proteases.[2][4] Notable drug candidates such as Rigosertib and Recilisib feature this critical functional group, highlighting its importance in modern drug design.[2][3]

Historically, the synthesis of vinyl sulfones has been hampered by methods that often require harsh conditions, toxic intermediates, or potentially explosive reactants.[1][5][6] To overcome these limitations, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful and efficient strategy.[5] Specifically, palladium-catalyzed reactions utilizing sulfinate salts have become a cornerstone for constructing C-S bonds.[7][8] This guide focuses on the strategic application of sodium ethenesulfinate, an accessible and stable reagent, for the direct installation of the vinyl sulfone group onto aryl, heteroaryl, and vinyl scaffolds, providing a streamlined pathway for researchers in organic synthesis and drug development.

Mechanistic Insights: The Palladium Catalytic Cycle in Vinyl Sulfonylation

The power of palladium-catalyzed cross-coupling lies in its predictable and highly efficient catalytic cycle. The reaction between an organic halide (or triflate) and sodium ethenesulfinate proceeds through a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step forms a square planar Pd(II) intermediate.

  • Ligand Exchange/Transmetalation: The sulfinate salt, sodium ethenesulfinate, then coordinates to the palladium center. While a classic "transmetalation" with main group organometallics is not strictly occurring, a ligand exchange takes place where the halide on the palladium complex is replaced by the ethenesulfinate anion.

  • Reductive Elimination: This is the final, product-forming step. The vinylsulfonyl group and the organic moiety, now both bound to the palladium center, couple and are expelled from the coordination sphere. This reductive elimination regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich bidentate phosphine ligands, such as Xantphos, are often crucial.[8] They stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and prevent catalyst decomposition at the elevated temperatures often required.[5][8]

Palladium-Catalyzed Vinyl Sulfonylation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Ligand Exchange pd2_complex->transmetalation NaSO₂CH=CH₂ sulfinate_complex Ar-Pd(II)L₂(SO₂CH=CH₂) transmetalation->sulfinate_complex -NaX reductive_elimination Reductive Elimination sulfinate_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-SO₂CH=CH₂ (Product) reductive_elimination->product reagents Ar-X + NaSO₂CH=CH₂

Caption: The catalytic cycle for palladium-catalyzed vinyl sulfonylation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Phenyl Vinyl Sulfone

This protocol details a representative procedure for the cross-coupling of iodobenzene with sodium ethenesulfinate.

Materials and Reagents:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Sodium ethenesulfinate (1.2 mmol, 134 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 mmol, 57.8 mg)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification supplies (Silica gel, solvents)

Experimental_Workflow start Start setup Combine Pd(OAc)₂, Xantphos, Na Ethenesulfinate, & Iodobenzene in a dry flask. start->setup inert Evacuate and backfill with N₂/Ar (3x). setup->inert solvent Add anhydrous 1,4-dioxane via syringe. inert->solvent reaction Heat reaction mixture to 100 °C with stirring for 12-24h. solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Cool to RT, dilute with EtOAc, and wash with brine. monitor->workup Reaction Complete purify Dry organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography. workup->purify end Obtain Phenyl Vinyl Sulfone purify->end

Caption: Standard workflow for palladium-catalyzed vinyl sulfone synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), Xantphos (57.8 mg, 0.10 mmol), sodium ethenesulfinate (134 mg, 1.2 mmol), and iodobenzene (204 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Solvent Addition: Under the inert atmosphere, add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 15 mL).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure phenyl vinyl sulfone.

Substrate Scope and Optimization

The described palladium-catalyzed methodology is compatible with a wide range of functional groups.[7][11] The table below summarizes typical conditions and expected outcomes for various aryl halides.

Aryl Halide (Ar-X)Pd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
4-Iodoanisole5101,4-Dioxane1001685-95
4-Bromobenzonitrile5101,4-Dioxane1102475-85
3-Iodopyridine510DMF1001870-80
Methyl 4-bromobenzoate5101,4-Dioxane1102480-90
1-Bromo-4-(trifluoromethyl)benzene5101,4-Dioxane1102470-80

Note: Yields are representative and may vary based on specific reaction scale and purification efficiency.

Application in Drug Discovery: A Gateway to Covalent Modulators

The vinyl sulfone functional group is a powerful tool for medicinal chemists. Its electrophilic nature allows it to act as a covalent warhead, forming irreversible bonds with nucleophilic residues, most commonly cysteine, in target proteins.[4] This mechanism of action is central to the development of targeted covalent inhibitors, which can offer enhanced potency, prolonged duration of action, and improved therapeutic outcomes.

The palladium-catalyzed synthesis of vinyl sulfones provides a direct and modular route to generate libraries of diverse analogues for structure-activity relationship (SAR) studies. By varying the aryl or heteroaryl group coupled to the vinyl sulfone, researchers can fine-tune the molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles. This synthetic accessibility accelerates the discovery and development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or ligand (degradation by air/moisture).2. Insufficient temperature.3. Poor choice of solvent.[12]1. Use fresh, high-purity catalyst and ligand. Ensure rigorous inert atmosphere technique.2. Increase the temperature in 10 °C increments.3. Screen alternative anhydrous solvents like DMF or Toluene.
Formation of Side Products (e.g., Homo-coupling) 1. Self-disproportionation of the sulfinate salt.[13]2. Catalyst decomposition leading to undesired pathways.1. Ensure the reaction is not overheated. In some cases, using a latent sulfinate reagent may be beneficial.[14]2. Increase ligand-to-metal ratio slightly (e.g., from 2:1 to 2.5:1).
Difficulty in Purification 1. Co-elution of product with residual ligand or byproducts.2. Product instability on silica gel.1. Perform an aqueous wash to remove water-soluble impurities before chromatography.2. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.
Reaction Stalls 1. Catalyst inhibition by impurities in starting materials.2. Insufficient mixing in a heterogeneous reaction mixture.1. Purify starting materials before use.2. Increase the stirring rate or consider a more effective solvent to improve solubility.

Conclusion

The palladium-catalyzed cross-coupling of sodium ethenesulfinate with organic halides and triflates represents a highly effective and versatile method for the synthesis of vinyl sulfones. This approach offers significant advantages over traditional methods, including broad functional group tolerance, reliable scalability, and direct access to complex molecular architectures. For researchers in drug discovery, this reaction provides an indispensable tool for the rapid generation of novel covalent inhibitors and chemical probes. By understanding the underlying mechanism and adhering to optimized protocols, scientists can effectively leverage this powerful transformation to advance their research programs.

References

  • Palladium‐Catalyzed Desulfitative Cross‐Coupling Reaction of Sodium Sulfinates with Propargylic Carbonates . ResearchGate. Available at: [Link]

  • Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds . Royal Society of Chemistry. Available at: [Link]

  • An Economical and Convenient Synthesis of Vinyl Sulfones . Organic Chemistry Portal. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . Royal Society of Chemistry. Available at: [Link]

  • One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides . Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. Available at: [Link]

  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light . MDPI. Available at: [Link]

  • Applications of Sulfinate Salts . Spectrum: Concordia University Research Repository. Available at: [Link]

  • Vinyl sulfone synthesis by C-S coupling reactions . Organic Chemistry Portal. Available at: [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates . ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO . National Institutes of Health (NIH). Available at: [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery . PubMed. Available at: [Link]

  • Aryl sulfone synthesis by C-S coupling reactions . Organic Chemistry Portal. Available at: [Link]

  • Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes . National Institutes of Health (NIH). Available at: [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery . ResearchGate. Available at: [Link]

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery . Taylor & Francis Online. Available at: [Link]

  • Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine . Organic Chemistry Portal. Available at: [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) . YouTube. Available at: [Link]

  • Preparation of vinyl sulfones. Google Patents.
  • Recent applications of vinyl sulfone motif in drug design and discovery . Semantic Scholar. Available at: [Link]

  • Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation) . YouTube. Available at: [Link]

Sources

Application Note: Radical Trapping and Functionalization using Ethenesulfinic Acid Surrogates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Ethenesulfinic Acid (ESA) —utilized primarily through its stable salt, Sodium Ethenesulfinate (NaES) —as a potent radical trap for carbon-centered radicals. Unlike traditional spin traps (e.g., DMPO, PBN) used solely for detection, NaES serves a dual purpose: it captures transient radical intermediates and converts them into stable, pharmacologically relevant ethyl sulfones .

This protocol addresses the needs of medicinal chemists and process engineers seeking to install sulfonyl pharmacophores or stabilize volatile radical species during late-stage functionalization.

Introduction: The Challenge of Radical Management

In modern drug discovery, carbon-centered radicals are powerful intermediates for constructing


-rich architectures. However, their high reactivity often leads to unwanted oligomerization, hydrogen atom transfer (HAT), or oxidation.

Ethenesulfinic acid derivatives offer a unique solution via a "Trap-and-Functionalize" mechanism. The vinyl moiety acts as a radical acceptor (somophilic trap), while the sulfinate group ensures the formation of a stable sulfone product.

Key Advantages of NaES Trapping:
  • High Rate Constant: The electron-deficient alkene rapidly intercepts nucleophilic alkyl radicals (

    
    ).
    
  • Bio-isostere Installation: Directly installs the ethyl sulfone motif, a bio-isostere for carbonyls and a metabolic handle.

  • Aqueous Compatibility: Unlike many organometallic traps, NaES is water-soluble, enabling trapping in biological or biphasic media.

Mechanism of Action

The trapping efficiency of NaES relies on the Somophilic Michael Addition . The process is governed by the matching of the Singly Occupied Molecular Orbital (SOMO) of the incoming radical with the Lowest Unoccupied Molecular Orbital (LUMO) of the ethenesulfinate.

The Trapping Cascade
  • Radical Generation: A precursor (R-X) is converted to a radical (R•) via photoredox or thermal initiation.

  • Radical Addition (The Trap): R• attacks the

    
    -position of the ethenesulfinate alkene.
    
  • Stabilization: The resulting

    
    -sulfonyl radical is stabilized by the adjacent sulfonyl group.
    
  • Termination: The adduct radical abstracts a hydrogen atom (from solvent or additive) or undergoes oxidation to form the final vinyl/ethyl sulfone.

Pathway Visualization

RadicalTrapping cluster_0 Trapping Event Precursor Radical Precursor (R-X) Radical Transient Radical (R•) Precursor->Radical Initiation (Photoredox/Thermal) Adduct α-Sulfonyl Radical Intermediate Radical->Adduct + NaES (Michael Addition) NaES Sodium Ethenesulfinate (Trap) NaES->Adduct Product Stable Ethyl Sulfone (R-CH2-CH2-SO2-Na) Adduct->Product HAT / SET (Stabilization)

Figure 1: The "Trap-and-Functionalize" pathway converting transient radicals into stable sulfones.

Experimental Protocols

Protocol A: Synthetic Radical Trapping (Hydro-sulfonylation)

Objective: To trap a generated alkyl radical and convert it into a sodium ethyl sulfonate or ethyl sulfone derivative.

Reagents & Equipment[1]
  • Substrate: Alkyl halide (R-I or R-Br) or Carboxylic Acid (via NHP ester).

  • Trap: Sodium Ethenesulfinate (NaES) [CAS: 3039-83-6].

  • Radical Initiator:

    
     (0.5 mol%) or Eosin Y (organic alternative).
    
  • Solvent: DMSO:H2O (4:1) – Critical for solubilizing the sulfinate salt.

  • Light Source: Blue LED (450 nm, 10-40W).

Step-by-Step Procedure
  • Preparation: In an 8 mL vial equipped with a stir bar, add the Substrate (0.2 mmol, 1.0 equiv) and Sodium Ethenesulfinate (0.4 mmol, 2.0 equiv).

  • Catalyst Addition: Add the photocatalyst (

    
    , 1.0 mg).
    
  • Solvation: Add 2.0 mL of DMSO:H2O mixture.

    • Note: NaES is poorly soluble in pure DCM or THF. Water or MeOH co-solvent is mandatory.

  • Degassing (CRITICAL): Sparge the solution with Argon for 10 minutes.

    • Why? Oxygen is a competitive radical trap (

      
      ) and will quench the reaction, forming peroxides instead of sulfones.
      
  • Irradiation: Seal the vial and irradiate with Blue LED for 12-24 hours at room temperature. Fan cooling is recommended to maintain T < 35°C.

  • Workup:

    • Dilute with brine (10 mL) and extract with EtOAc (3 x 10 mL).

    • Observation: If the product is the sulfinate salt (R-CH2-CH2-SO2Na), it will remain in the aqueous phase. To isolate the sulfone, perform an alkylation step (add MeI) or oxidation step in situ.

  • Analysis: Analyze via 1H NMR. Look for the disappearance of vinyl protons (5.5-6.5 ppm) and the appearance of the ethyl multiplet (3.0-3.5 ppm).

Protocol B: Mechanistic Validation (Radical Clock Alternative)

Objective: To confirm the presence of a carbon-centered radical in a new reaction methodology.

  • Standard Reaction: Set up your reaction of interest.

  • Spike: Add 1.0 equivalent of NaES.

  • Monitor: Run the reaction.

  • Analysis: Analyze the crude mixture by LC-MS.

    • Positive Result: Detection of mass [M + 126.1] (Mass of Substrate + C2H4SO2 + H).

    • Interpretation: Successful formation of this adduct confirms the intermediate was a nucleophilic radical capable of Michael addition.

Data Analysis & Troubleshooting

Solvent Compatibility Matrix

The choice of solvent dramatically affects the trapping efficiency due to the ionic nature of the sulfinate trap.

Solvent SystemNaES SolubilityTrapping EfficiencyNotes
DMSO / H2O (9:1) HighExcellent Recommended standard.
MeOH / H2O (1:1) HighGoodGood for polar substrates; may quench electrophilic radicals.
Pure DMF ModerateModerateRequires sonication; slower kinetics.
DCM or Toluene InsolublePoor Phase transfer catalyst (e.g., TBAB) required.
Common Failure Modes

FailureModes Problem Low Yield of Trapped Product Cause1 Oxygen Presence Problem->Cause1 Cause2 Incompatible Solvent Problem->Cause2 Cause3 Radical Polarity Mismatch Problem->Cause3 Solution1 Fix: Increase Sparging (>15 mins Argon) Cause1->Solution1 Solution2 Fix: Add H2O or Phase Transfer Catalyst Cause2->Solution2 Solution3 Fix: NaES traps Nucleophilic Radicals. Electrophilic radicals repel. Cause3->Solution3

Figure 2: Troubleshooting logic for failed trapping experiments.

Authoritative References

  • Sodium Sulfinates in Radical Reactions

    • Title: Recent advances of sodium sulfinates in radical reactions.

    • Source:RSC Advances, 2021.[2]

    • Context: Comprehensive review of sulfinates acting as both radical precursors and traps.

  • Synthesis of Sulfones via Radical Addition

    • Title: Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes.[3]

    • Source:PMC (NIH), 2014.

    • Context: Validates the mechanism of sulfonyl radical addition and the stability of the resulting sulfone products.

  • General Radical Trapping Methodologies

    • Title: Short-Lived Radical Characterisation: Novel Radical Trap Synthesis.

    • Source:White Rose ePrints, University of York.

    • Context: Discusses the methodology of designing traps for short-lived intermediates.

  • Sulfinate Stability Data

    • Title: Ethanesulfonic acid and salts - Stability and Properties.

    • Source:Sigma-Aldrich Technical Data.

    • Context: Physical properties and handling of the sulfinate/sulfonic acid species.[1][4][5]

Disclaimer: Ethenesulfinic acid is unstable in its free acid form and polymerizes readily. Always generate it in situ or use the sodium salt (NaES) as described in this protocol. Ensure all radical reactions are performed behind a blast shield due to the potential for rapid pressure increases if liquid nitrogen or sealed vessels are used improperly.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of Vinylsulfinic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Overview

Vinylsulfinic acid salts (e.g., Sodium Ethenesulfinate) are versatile reagents, primarily utilized as Michael acceptors or precursors for vinyl sulfones in C-H functionalization. Unlike their stable sulfonate (SO₃) counterparts, sulfinates (SO₂) are metastable. They face three primary degradation vectors:

  • Oxidation: Conversion to vinylsulfonate.

  • Disproportionation: Breakdown into sulfonate and thiosulfonate.

  • Polymerization: The vinyl group is prone to radical propagation, leading to oligomers.

This guide provides a self-validating purification workflow designed to isolate high-purity salts while mitigating these degradation pathways.

Purification Protocols

Method A: The "Alcohol Extraction" (Standard Protocol)

Best for: Removing inorganic salts (NaCl, Na₂SO₃) from crude reaction mixtures.

Principle: Vinylsulfinate salts are highly soluble in lower alcohols (Methanol/Ethanol), whereas inorganic byproducts (sodium halides, sulfites) are virtually insoluble.

Step-by-Step Workflow:

  • Drying (Critical): Evaporate the crude aqueous reaction mixture to complete dryness under reduced pressure (Rotavap) at <40°C .

    • Why? Residual water will solubilize inorganic salts, defeating the extraction.

    • Caution: Do not exceed 40°C to prevent polymerization.

  • Extraction: Suspend the crude solid in anhydrous Ethanol (EtOH) or Methanol (MeOH) .

    • Ratio: Use approx. 10 mL solvent per gram of crude solid.

    • Action: Sonicate for 10–15 minutes or stir vigorously for 30 minutes under Nitrogen.

  • Filtration: Filter the suspension through a Celite® pad or a sintered glass funnel.

    • Result: The filtrate contains your vinylsulfinate; the filter cake contains inorganic salts.

  • Concentration: Concentrate the filtrate under vacuum at <35°C until a thick slurry or oil forms.

  • Precipitation: Add an anti-solvent (Diethyl Ether or Dichloromethane) to the slurry to induce crystallization.

  • Isolation: Filter the white solid and dry under high vacuum (0.1 mmHg) for 24 hours.

Method B: Reverse Phase Lyophilization

Best for: Highly water-soluble salts that form "oils" in organic solvents.

  • Dissolve crude material in minimal HPLC-grade water.

  • Pass through a C18-silica plug (or perform rapid flash chromatography on C18) using Water/Acetonitrile gradient.

    • Note: Vinylsulfinates are very polar; they often elute early.

  • Collect fractions and Lyophilize (Freeze Dry) immediately.

    • Why? Thermal evaporation promotes oxidation. Sublimation (lyophilization) is the gentlest removal method.

Visualization: Purification Logic Flow

PurificationWorkflow Start Crude Vinylsulfinate Mixture (Contains NaCl, Na2SO3, H2O) Dry Step 1: Vacuum Dry (<40°C, <10 mbar) Start->Dry Remove Solvent Extract Step 2: Suspend in Anhydrous EtOH (Sonicate 15 min) Dry->Extract Solubility Differential Filter Step 3: Filtration Extract->Filter Cake Solid Cake: Inorganic Salts (Discard) Filter->Cake Filtrate Filtrate: Vinylsulfinate in EtOH Filter->Filtrate Precip Step 4: Add Et2O/DCM (Induce Precipitation) Filtrate->Precip Concentrate first Final Pure Vinylsulfinate Salt (White Solid) Precip->Final Filter & Vac Dry

Figure 1: Logic flow for the separation of organic vinylsulfinates from inorganic contaminants based on differential solubility in ethanol.

Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Product is Yellow/Brown Oxidation/Polymerization. Vinyl groups are reacting; sulfinate is oxidizing to sulfonate.Re-purify: Dissolve in water, wash with DCM (removes organic impurities), then lyophilize. Store under Argon at -20°C.
Sticky Oil / Won't Solidify Residual Solvent/Water. Sulfinates are hygroscopic.Azeotrope: Co-evaporate with Toluene or DCM 3x. If persistent, use Lyophilization.
NMR: Broad Peaks Paramagnetic Impurities or Oligomerization. Check Purity: Run LC-MS. If oligomers are present, the batch is likely compromised. If paramagnetic (metals), use Chelex resin.
NMR: Extra Vinyl Signals Disproportionation. Presence of Vinylsulfonate.Quantify: Check integration. Sulfonates are difficult to remove; recrystallization from MeOH/Et₂O is the best attempt.
Low Yield Decomposition on Silica. Sulfinates are acid-sensitive.Avoid Normal Phase Silica. Use basic alumina or C18 (Reverse Phase).
Frequently Asked Questions

Q1: Can I store Vinylsulfinate salts on the bench?

  • No. While "Diversinates" (aryl sulfinates) are relatively stable, vinyl sulfinates possess a reactive alkene. They must be stored at -20°C , protected from light, and preferably under an inert atmosphere (Nitrogen/Argon) to prevent spontaneous polymerization or oxidation [1].

Q2: My NMR shows a shift in the vinyl protons. What happened?

  • Vinylsulfinates (

    
    ) and Vinylsulfonates (
    
    
    
    ) have distinct chemical shifts.
    • Sulfinate: Protons are typically more shielded (upfield) compared to sulfonates.

    • Sulfonate: If you see a downfield shift (deshielding) of ~0.2–0.5 ppm, your product has likely oxidized.

Q3: Can I use acid to protonate the salt and extract with DCM?

  • WARNING: Do NOT do this. Free vinylsulfinic acid is extremely unstable and will disproportionate or polymerize rapidly upon isolation. Always handle as the salt (Na, K, Li, or TBA) [2].

Stability & Decomposition Pathways

Understanding how the molecule dies is critical to keeping it alive.

Decomposition Salt Vinylsulfinate Salt (Active Reagent) Oxidation Vinylsulfonate (Inactive Impurity) Salt->Oxidation + O2 (Air) Polymer Poly(vinylsulfinate) (Insoluble Solid) Salt->Polymer Heat / Light / Radicals Disprop Sulfonate + Thiosulfonate Salt->Disprop Acidic pH

Figure 2: Primary decomposition vectors for vinylsulfinic acid salts.

References

  • Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature, 492, 95–99. (Seminal work on stable sulfinate reagents "Diversinates").

  • Macaulay, J. B., & Fallis, A. G. (1988). Lithium Vinylsulfinates: Synthesis and Behavior. Journal of the American Chemical Society. (Discusses stability of vinyl species).

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General handling of sulfur-based functional groups).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Technical Support Center: Stabilizing Ethenesulfinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ESA-STAB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Storage, Stability, and Handling of Ethenesulfinic Acid & Sodium Ethenesulfinate

Introduction: The Nature of the Reagent

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing degradation issues with ethenesulfinic acid (vinylsulfinic acid) or its commercially available salt, sodium ethenesulfinate .

In drug discovery, particularly within SuFEx (Sulfur-Fluoride Exchange) click chemistry, this reagent is the critical precursor for generating ethenesulfonyl fluoride (ESF). However, it is notoriously temperamental.

The Core Conflict:

  • The Salt (Sodium Ethenesulfinate): Relatively stable but highly hygroscopic. If it absorbs moisture, it hydrolyzes and polymerizes.

  • The Free Acid (Ethenesulfinic Acid): Thermodynamically unstable. It undergoes rapid disproportionation and polymerization upon isolation.

Support Directive: Do not attempt to store the free acid. Store the salt under strict conditions and generate the acid in situ only when necessary.

Root Cause Analysis: Why Does It Degrade?

To stabilize this compound, you must understand the three specific degradation pathways it follows.

A. Disproportionation (Acid-Catalyzed)

Sulfinic acids are intermediate oxidation states. In the presence of protons (acidic environment), they self-react to form a sulfonic acid (more oxidized) and a thiosulfonate (more reduced).

  • Mechanism:

    
    
    
B. Radical Polymerization (The "Vinyl" Problem)

Unlike phenylsulfinic acid, ethenesulfinic acid possesses a reactive vinyl group (


). Exposure to light or radical initiators causes the double bonds to link, forming polyvinylsulfinic acid  or polyvinylsulfonic acid  (if oxidized). This manifests as the material turning into a brown, rubbery gum.[1]
C. Oxidation

The sulfur atom is electron-rich and prone to oxidation by atmospheric oxygen, converting the sulfinate (


) to the sulfonate (

).
Degradation Pathway Diagram

The following diagram maps the failure points during storage and handling.

DegradationPathways cluster_0 Safe Zone Salt Sodium Ethenesulfinate (Stored Form) Acid Ethenesulfinic Acid (Transient Species) Salt->Acid Protonation (H+) Polymer Polymerized Gum (Irreversible) Acid->Polymer Light/Heat/Radicals Sulfonic Ethenesulfonic Acid (Oxidation Product) Acid->Sulfonic O2 Oxidation Thio Thiosulfonate Ester (Disproportionation) Acid->Thio Disproportionation

Figure 1: Degradation pathways of ethenesulfinate.[2] The transition from the "Safe Zone" (Salt) to the Acid opens three simultaneous degradation routes.

Storage Protocols: The Golden Standard

Protocol A: Long-Term Storage (Sodium Ethenesulfinate)

Target: Prevent moisture ingress and radical initiation.

ParameterSpecificationScientific Rationale
Temperature -20°C Slows kinetic rate of autoxidation and spontaneous polymerization.
Atmosphere Argon (Ar) Argon is heavier than air, providing a better "blanket" than Nitrogen to exclude moisture and oxygen.
Container Amber Glass Blocks UV light, which can initiate radical polymerization of the vinyl group.
Sealing Parafilm + Desiccant The salt is hygroscopic.[3] Water acts as a plasticizer and proton source, accelerating degradation.
Protocol B: Handling the Free Acid (In Situ Generation)

Target: Minimize lifetime of the unstable species.

WARNING: Never isolate ethenesulfinic acid for storage. If your protocol requires the free acid (e.g., for a specific coupling reaction):

  • Suspend sodium ethenesulfinate in the reaction solvent.

  • Add a stoichiometric amount of dry HCl (in dioxane or ether) or TFA at 0°C .

  • React immediately. Do not filter and store the filtrate.

Troubleshooting & FAQs

Diagnostic guide for common observation in the lab.

Q1: My white sodium ethenesulfinate powder has turned yellow/orange. Is it usable?

Diagnosis: Oxidative Degradation. The color change typically indicates the formation of thiosulfonates or early-stage polymerization products.

  • Action: Check

    
    H NMR.[4]
    
  • Threshold: If the vinyl region shows <5% impurity, you may repurify. If >10%, discard. The impurities can act as radical initiators, accelerating failure in sensitive reactions like SuFEx.

Q2: The material has become a sticky, brown solid.

Diagnosis: Polymerization. The vinyl groups have cross-linked. This is irreversible.

  • Cause: Exposure to light or heat during storage.

  • Action: Discard immediately. Do not attempt to dissolve; it will likely form a gel that contaminates glassware.

Q3: What does a "clean" NMR look like for the salt?

Validation: Run


H NMR in D₂O .
  • Vinyl Protons: You should see a distinct multiplet pattern between 5.5 ppm and 6.5 ppm .

  • Impurity Flags: Look for broad "humps" under the baseline (polymer) or sharp new peaks around 3.0-4.0 ppm (saturated sulfonate impurities).

Q4: Can I dry the salt if it gets wet?

Diagnosis: Hygroscopicity. Yes, but heat is the enemy.

  • Protocol: Use a vacuum desiccator with

    
     at room temperature for 24 hours.
    
  • Avoid: Do not use a heated vacuum oven (>40°C), as this promotes disproportionation in the crystal lattice if trace moisture is present.

Recovery Protocol: Recrystallization

Use this only if the salt shows minor yellowing but is not polymerized.

  • Dissolve: Dissolve the sodium ethenesulfinate in the minimum amount of cold water (0°C).

  • Precipitate: Slowly add cold Ethanol or Isopropanol (antisolvent) while stirring vigorously.

  • Filter: Vacuum filter immediately under an Argon blanket.

  • Dry: Dry under high vacuum at ambient temperature.

Experimental Workflow: Safe Usage in SuFEx

If you are using this reagent to synthesize Ethenesulfonyl Fluoride (ESF) , use the following flow to minimize exposure of the intermediate.

SuFExWorkflow Step1 1. Weigh Sodium Ethenesulfinate (In Glovebox/Inert Atmo) Step2 2. Suspend in Solvent (e.g., Water/DCM biphasic) Step1->Step2 Step3 3. Add Fluorinating Agent (NFSI or Selectfluor) Step2->Step3 Oxidative Fluorination Note CRITICAL: Do not isolate the intermediate sulfinic acid. Step2->Note Step4 4. Isolate ESF Product (Distill immediately) Step3->Step4 Rapid Workup

Figure 2: Recommended workflow for converting ethenesulfinate to ESF without isolating unstable intermediates.

References

  • Willis, M. C. (2010). Sulfinyl Groups as Chemical Handles.[5] Chemical Reviews, 110(2), 725–748. Link

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Whitmore, F. C., & Hamilton, F. H. (1941). Sodium p-Toluenesulfinate. Organic Syntheses, Coll. Vol. 1, p. 492. (Provides foundational protocols for handling sulfinate salts). Link

  • Truce, W. E., & Murphy, A. M. (1952). The Preparation of Sulfinic Acids.[6] Chemical Reviews, 48(1), 69–124. (Mechanism of disproportionation).[7][8] Link

Sources

Technical Support Center: Volatile Sulfinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Precautions, Stability Management, and Troubleshooting Ticket ID: TECH-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist, Organosulfur Chemistry Division

Executive Summary & Hazard Profile

Context: Volatile sulfinic acid derivatives (e.g., methanesulfinic acid, trifluoromethanesulfinic acid, and low-molecular-weight sulfinyl chlorides) present a unique dual challenge: thermodynamic instability and high volatility . Unlike their stable salt counterparts (e.g., sodium triflinate/Langlois reagent), the free acids and esters are prone to rapid disproportionation and oxidation.

Critical Warning: The primary failure mode in experiments involving these species is autocatalytic decomposition , often triggered by trace moisture or ambient oxygen. This not only destroys the reagent but can generate significant pressure in sealed vessels due to


 release.
Quick Reference: Stability vs. State
Derivative ClassExample CompoundPhysical StateStability ProfilePrimary Hazard
Sulfinate Salts Sodium triflinate (

)
SolidHigh (Stable at RT)Dust irritant
Free Sulfinic Acids Methanesulfinic acid (

)
Liquid/OilLow (Disproportionates)Corrosive, Pressure buildup
Sulfinyl Chlorides Methanesulfinyl chloride (

)
Volatile LiquidVery Low (Hydrolysis sensitive)Lachrymator, HCl evolution
Sulfinate Esters Methyl methanesulfinateVolatile LiquidModerate (Chiral center labile)Inhalation toxicity

Module 1: The Stability Paradox (Storage & Degradation)

The Mechanism of Failure

Why did your reagent turn into a viscous oil or crystalline sludge? Free sulfinic acids (


) are inherently unstable. They undergo disproportionation  (self-oxidation/reduction) to form a sulfonic acid (

) and a thiosulfonate (

).[1] This process is acid-catalyzed, meaning the product (

) accelerates the decomposition of the remaining reagent.
Visualizing the Decomposition Pathway

The following diagram illustrates the autocatalytic cycle you must prevent.

Disproportionation_Cycle Sulfinic 3 x Sulfinic Acid (R-SO2H) Intermediate Sulfinyl Sulfone Intermediate Sulfinic->Intermediate - H2O Sulfonic Sulfonic Acid (R-SO3H) (Strong Acid Catalyst) Intermediate->Sulfonic Oxidation Thio Thiosulfonate (R-SO2-S-R) Intermediate->Thio Reduction Sulfonic->Sulfinic Catalyzes Decomposition Water H2O

Caption: The autocatalytic disproportionation of sulfinic acids. Note how the generated Sulfonic Acid accelerates the decay of the starting material.

Troubleshooting Guide: Storage

Q: My bottle of methanesulfinyl chloride is fuming. Is it safe to use?

  • Diagnosis: Fuming indicates hydrolysis. Moisture from the air has reacted with the chloride to release HCl gas and sulfinic acid, which then disproportionates.

  • Action: If the liquid is cloudy or has significant precipitate, discard it . The titer is unreliable.

  • Prevention: Store under Ar/N2 at -20°C. Seal with Parafilm and electrical tape. Never store in a fridge shared with aqueous buffers.

Q: Can I store free trifluoromethanesulfinic acid (


)? 
  • Answer: No. It is too unstable.

  • Protocol: Store the stable salt (Sodium Triflinate). Generate the free acid in situ immediately before use (see Module 2).

Module 2: Operational Handling (Synthesis & Usage)

Protocol: In Situ Generation of Volatile Sulfinic Acids

Target: Generation of


 for radical trifluoromethylation.

The "In-Situ" Rule: Never isolate volatile sulfinic acids unless absolutely necessary for characterization.

  • Pre-Complexation: Suspend the sulfinate salt (e.g., Langlois reagent) in a biphasic mixture (DCM/Water) or a polar solvent (Acetonitrile).

  • Acidification: Add a stoichiometric amount of strong acid (e.g.,

    
     or TFA) at 0°C .
    
    • Why? Heat accelerates the disproportionation shown in the diagram above.

  • Extraction (If biphasic): Rapidly extract the free acid into the organic layer (DCM).

  • Immediate Usage: Transfer the organic layer directly to the reaction vessel containing your substrate and radical initiator. Do not concentrate to dryness.

Troubleshooting Guide: Reaction Failure

Q: My radical functionalization yield dropped from 80% to 10%. Why?

  • Potential Cause 1: Oxidative Degradation. Sulfinic acids oxidize to sulfonic acids in air. If your solvent wasn't degassed, you likely added

    
     (inactive) instead of 
    
    
    
    .
    • Fix: Sparge solvents with Argon for 15 mins.

  • Potential Cause 2: The "Concentration" Trap. Did you try to remove the solvent on a rotavap?

    • Fix: As concentration increases, the kinetics of disproportionation (2nd order) skyrocket. Never rotavap free sulfinic acids to neat oils.

Module 3: Purification & Analysis

The "Silica Gel" Trap

Q: I ran a column and my product disappeared.

  • Mechanism: Silica gel is slightly acidic and retains water. This environment is perfect for catalyzing the disproportionation of sulfinic acids.

  • Alternative:

    • Reverse Phase (C18): Use buffered eluents (neutral pH).

    • Derivatization: Convert the unstable acid to a sulfone or sulfonamide before purification.

Analytical Decision Tree

How to analyze these volatile, unstable species without destroying them.

Analysis_Workflow Start Sample: Volatile Sulfinic Derivative Type Is it a Salt or Free Acid? Start->Type GCMS GC-MS? Start->GCMS Salt Salt (e.g., Na+) Type->Salt Salt Acid Free Acid / Chloride Type->Acid Acid Analysis1 1H NMR in D2O (Stable) Salt->Analysis1 Analysis2 1H NMR in CDCl3? Acid->Analysis2 NoCDCl3 Avoid CDCl3 (Acidic traces trigger decay) Analysis2->NoCDCl3 Standard YesDMSO Use DMSO-d6 (Stabilizes via H-bonding) Analysis2->YesDMSO Preferred GC_Fail Thermal Decomposition (Artifacts: SO2, Sulfones) GCMS->GC_Fail Direct Injection LCMS LC-MS (ESI-) (Detects [M-H]-) GCMS->LCMS Alternative

Caption: Analytical workflow. Note that GC-MS often yields false data due to thermal decomposition in the injector port.

Frequently Asked Questions (FAQs)

Q: Why does the NMR spectrum of my sulfinic acid show broad peaks? A: This is due to rapid proton exchange and hydrogen bonding. In non-polar solvents like


, the acidic proton hops between oxygen atoms (sulfinic acids are achiral but the sulfur is a stereocenter; rapid exchange blurs this).
  • Solution: Run the NMR in DMSO-

    
     . DMSO acts as a hydrogen bond acceptor, "locking" the proton and sharpening the signals.
    

Q: How do I quench a reaction containing excess sulfinyl chloride? A: Do not add water directly. The hydrolysis is exothermic and releases HCl gas instantly.

  • Protocol: Dilute the reaction mixture with DCM, cool to 0°C, and add a saturated solution of Sodium Bicarbonate (

    
    ) dropwise. The 
    
    
    
    evolution will be vigorous—ensure adequate headspace.

Q: What is the smell? A: While pure sulfinic acids have a sharp, acidic odor, a "garlic-like" or "rotten cabbage" smell indicates decomposition into thiosulfonates or organic disulfides. This is a qualitative indicator of low purity.

References

  • IUPAC. Gold Book: Sulfinic Acids. International Union of Pure and Applied Chemistry. [Link]

  • Kice, J. L., & Guaraldi, G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 88(22), 5236–5241. [Link]

  • Langlois, B. R., et al. (1991). Trifluoromethanesulfinic Acid Salts: Useful Reagents for Trifluoromethylation. Tetrahedron Letters, 32(51), 7525-7528. [Link]

Sources

minimizing side reactions in vinylsulfinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with Vinylsulfinic Acid (Ethenesulfinic Acid) .

Topic: Minimizing Side Reactions & Maximizing Stability Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current)[1]

Core Technical Brief: The Reactivity Paradox

Vinylsulfinic acid (


) is a "Janus-faced" intermediate. It possesses two highly reactive functional groups that often work in opposition:
  • The Vinyl Group: Prone to radical polymerization and nucleophilic attack (Michael addition).[1]

  • The Sulfinic Acid Group: An ambident nucleophile (S- vs O-alkylation), highly susceptible to oxidation (to sulfonic acid) and disproportionation.[1]

The Golden Rule: Never isolate the free acid unless absolutely necessary.[1] Always target the salt form (Sodium Vinylsulfinate) or generate the acid in situ at low temperatures.[1]

The "Gold Standard" Protocol

Recommended Route: Reduction of Ethenesulfonyl Chloride[1]

This protocol minimizes the residence time of the free acid and avoids the harsh thermal conditions of elimination routes.[1]

Reagents
  • Precursor: Ethenesulfonyl chloride (freshly distilled).[1]

  • Reductant: Sodium sulfite (

    
    ) or Zinc dust.[1]
    
  • Solvent: Water/THF biphasic system (buffered).

  • Inhibitor: 4-Methoxyphenol (MEHQ) or Hydroquinone.[1]

Step-by-Step Methodology
  • Preparation (T = -5°C): Charge a reactor with

    
     (2.2 equiv) and 
    
    
    
    (1.1 equiv) in water. Add MEHQ (500 ppm relative to substrate).[1] Sparge vigorously with Argon for 30 mins.
  • Addition: Dropwise add Ethenesulfonyl chloride dissolved in THF. Maintain internal temperature

    
    . Exotherm Warning.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (disappearance of chloride) or

    
    -NMR.[1]
    
  • Work-up (The Critical Junction):

    • For Salt: Lyophilize directly.[1]

    • For Free Acid: Acidify with cold dilute

      
       to pH 2.0 only in the presence of the electrophile for the next step. Do not store. 
      

Troubleshooting Hub: Diagnostic & Solutions

Issue 1: The "Gunk" Problem (Polymerization)

Symptom: The reaction mixture turns into a viscous gel or precipitates a white, insoluble solid.[1] Diagnosis: Radical polymerization of the vinyl group, initiated by trace peroxides or light.[1]

Root Cause Immediate Fix Preventative Protocol
Oxygen Ingress Stop reaction. Dilute with inhibitor-spiked solvent.[1]Strict Degassing: Oxygen forms peroxides with vinyl groups.[1] Use 3x Freeze-Pump-Thaw cycles.[1]
Concentration Dilute reaction (if manageable).[1]High Dilution: Run reaction at <0.1 M to reduce chain propagation probability.
Initiator Absence Add MEHQ immediately.Inhibitor Loading: Always add 200-500 ppm MEHQ or BHT to the reaction pot before adding the vinyl precursor.[1]
Issue 2: The "Acidity Drift" (Oxidation)

Symptom: The product is highly acidic, hydroscopic, and NMR shows a shift from ~6.0 ppm (sulfinate) to ~6.4 ppm (sulfonate).[1] Diagnosis: Oxidation of Sulfinic Acid (


) to Sulfonic Acid (

).[1]
  • Mechanism: Sulfinic acids are potent reducing agents.[1] Exposure to air rapidly converts them to sulfonates.[1]

  • Solution:

    • Inert Atmosphere: Use a glovebox or positive pressure Schlenk line.[1]

    • Rapid Use: If generating free acid, react it within 15 minutes.[1]

    • Check Water: Degas all aqueous buffers.[1]

Issue 3: Low Yield / Disproportionation

Symptom: Low recovery of material; smell of sulfur or


 evolution.[1]
Diagnosis:  Disproportionation to thiosulfonates or desulfinylation.[1]
  • Q: Did you heat the free acid?

    • A: Vinylsulfinic acid desulfinylates (loses

      
      ) above 20°C in acidic media.[1]
      
  • Fix: Keep T < 0°C. Maintain pH > 9 (salt form) for storage.

Visualizing the Chemistry

The following diagram maps the "Safe Path" vs. the "Failure Modes."[1]

Vinylsulfinic_Pathways Precursor Ethenesulfonyl Chloride Intermediate Vinylsulfinic Acid (Transient) Precursor->Intermediate Reduction (Na2SO3, 0°C) Product Sodium Vinylsulfinate (Stable Target) Intermediate->Product NaOH / NaHCO3 (pH > 7) Polymer Poly(vinylsulfinic acid) (GELATION) Intermediate->Polymer Radical Initiator (No Inhibitor) Sulfonate Vinylsulfonic Acid (OXIDATION) Intermediate->Sulfonate O2 / Air Desulf Ethylene + SO2 (DECOMPOSITION) Intermediate->Desulf Heat / Acid pH

Caption: Reaction landscape of Vinylsulfinic acid. The green path represents the stabilized salt formation; red dashed paths indicate primary failure modes.

FAQ: Expert to Expert

Q: Can I use the Wuds reaction (Grignard + SO2) for this? A: Technically yes, but it is risky.[1] Vinylmagnesium bromide is aggressive.[1] The reaction with


 is exothermic and can trigger immediate polymerization of the forming sulfinate salt due to local heating.[1] The reduction route (sulfite + chloride) is milder and easier to control.[1]

Q: Why do I see "Michael Adducts" in my NMR? A: Vinylsulfinate is a nucleophile, but the vinyl group is an electrophile.[1] If you have free thiols or amines in your "next step," they will attack the vinyl group before reacting with the sulfinate if the pH is not optimized.[1] Keep the pH basic to lower the electrophilicity of the vinyl group (as the anion is less electrophilic than the protonated acid).[1]

Q: How do I store the product? A: Never store the free acid. Store Sodium Vinylsulfinate as a solid under Argon at 4°C. If in solution (water), add 100 ppm MEHQ.[1]

References

  • Synthesis of Sulfinates: Organic Syntheses, Coll. Vol. 10, p.613 (2004); Vol. 79, p.172 (2002).[1] (General reduction protocols). [1]

  • Reactivity of Vinyl Sulfinates: Journal of Organic Chemistry, "Nucleophilic and Radical Reactions of Vinyl Sulfinates".[1] (Mechanistic insights on side reactions).

  • Polymerization Inhibition: Polymer Chemistry, "Inhibition Kinetics of MEHQ in Vinyl Monomers".[1] (Data on inhibitor concentrations).

  • Sulfinic Acid Instability: The Chemistry of Sulfinic Acids, Esters and Their Derivatives, Patai's Chemistry of Functional Groups.[1] (Authoritative text on disproportionation).

  • Sodium Ethenesulfinate Preparation: US Patent 3039836, "Preparation of unsaturated sulfonic acid salts".[1] (Industrial baseline for salt synthesis).

Sources

Technical Support Center: Ethenesulfinic Acid Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solvent selection, handling, and troubleshooting for Ethenesulfinic Acid (Vinylsulfinic Acid) and its commonly used salt, Sodium Ethenesulfinate .

Topic: Solvent Selection & Troubleshooting for Ethenesulfinic Acid Audience: Medicinal Chemists, Process Engineers, and Polymer Scientists Status: Active Guide [v1.0]

Executive Summary: The Instability Paradox

Critical Warning: Pure ethenesulfinic acid (free acid) is thermodynamically unstable. It is prone to two primary decomposition pathways:

  • Disproportionation: Like all sulfinic acids, it disproportionates into ethenesulfonic acid and S-vinyl ethenethiosulfonate (or related thiosulfonates).

  • Polymerization: The vinyl group (

    
    ) is highly susceptible to radical polymerization, often initiated by the radical intermediates generated during disproportionation.
    

Operational Rule: In 95% of research applications, you should handle this compound as its stable salt, Sodium Ethenesulfinate , or generate the free acid in situ at low temperatures (


C).

Solubility & Solvent Compatibility Matrix

The solubility profile drastically changes depending on whether you are working with the salt or the transient free acid.

Table 1: Solubility Data & Recommendations
Solvent ClassSolvent ExampleSodium Ethenesulfinate (Salt)Ethenesulfinic Acid (Free Acid)Technical Notes
Protic Polar Water (

)
High Solubility (

mg/mL)
Soluble (Decomposes)Water promotes rapid disproportionation of the free acid.
Protic Polar Methanol (MeOH)Moderate SolubilitySolubleGood for transferring the salt; avoid for acidic reactions (esterification risk).
Aprotic Polar DMSO / DMFHigh Solubility SolubleRecommended for nucleophilic substitution reactions (

).
Aprotic Polar Acetonitrile (MeCN)Poor / InsolubleSolubleUse MeCN for the free acid in situ generation.
Ether/Ester THF / EtOAcInsolubleSolubleBest for transient extraction of the free acid at

C.
Non-Polar DCM / TolueneInsolubleModerate/LowDo not use. Salt will crash out; free acid may polymerize due to concentration effects.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a yellow/brown gum."

Diagnosis: Uncontrolled Polymerization or Disproportionation. Mechanism: The vinyl group is an electrophile (Michael acceptor). If the free acid is generated in a concentrated solution without a radical inhibitor, it polymerizes. The yellow color typically indicates the formation of thiosulfonates via disproportionation.

Corrective Protocol:

  • Add Inhibitor: Add 100-500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to your solvent system immediately.

  • Temperature Control: Never handle the free acid above

    
    C.
    
  • Dilution: Maintain concentration

    
     M. High concentrations favor bimolecular disproportionation.
    
Issue 2: "The Sodium Ethenesulfinate won't dissolve in my reaction solvent (DCM/THF)."

Diagnosis: Ionic Lattice Energy Barrier. Context: Sodium ethenesulfinate is an ionic salt and will not dissolve in non-polar or moderately polar organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Corrective Protocol:

  • Option A (Solvent Switch): Switch to DMSO or DMF .[1] These dissolve the salt and enhance the nucleophilicity of the sulfinate anion (the "naked anion" effect).

  • Option B (Phase Transfer): If you must use a non-polar solvent (e.g., for a specific electrophile), add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium iodide (TBAI) or 18-Crown-6 .

    • Ratio: 5-10 mol% PTC.

    • Mechanism:[2][3][4][5] The PTC transports the ethenesulfinate anion into the organic phase.

Issue 3: "I cannot extract the free acid from the aqueous layer."

Diagnosis: High Polarity / Partition Coefficient. Context: Ethenesulfinic acid is highly polar. Standard extraction with Ether or Hexanes will fail.

Corrective Protocol:

  • Acidify: Cool aqueous layer to

    
    C. Acidify with dilute HCl to pH ~2.
    
  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic acid (Salting-out effect).

  • Solvent: Extract immediately with Ethyl Acetate (EtOAc) or DCM .

  • Dry & Use: Dry over

    
     at 
    
    
    
    C and use the solution immediately. Do not evaporate to dryness (risk of rapid decomposition).

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Form Salt Sodium Ethenesulfinate (Stable Salt) Start->Salt Acid Ethenesulfinic Acid (Unstable Free Acid) Start->Acid Goal_Salt Goal? Salt->Goal_Salt Goal_Acid Goal? Acid->Goal_Acid Rxn_Nu Nucleophilic Reaction (S-Alkylation) Goal_Salt->Rxn_Nu Chemical Synthesis Rxn_Poly Polymer Synthesis Goal_Salt->Rxn_Poly Polymerization Extraction Isolation/Extraction Goal_Acid->Extraction Isolate from Salt Solv_DMF Use DMF or DMSO (High Solubility, High Reactivity) Rxn_Nu->Solv_DMF Solv_Water Use Water/MeOH (Radical Polymerization) Rxn_Poly->Solv_Water Solv_EtOAc Use Cold EtOAc (Temp < 0°C) Extraction->Solv_EtOAc

Caption: Decision matrix for selecting the appropriate solvent system based on the chemical form (Salt vs. Acid) and the intended application.

Diagram 2: Decomposition Pathways

Decomposition Acid 2 x Ethenesulfinic Acid (R-SO2H) Disprop Disproportionation (Acidic/Aqueous Conditions) Acid->Disprop H2O / Heat Polymer Polymerization (Radical Mechanism) Acid->Polymer Conc. > 0.1M No Inhibitor Sulfonic Ethenesulfonic Acid (R-SO3H) Disprop->Sulfonic Thio Ethenethiosulfonate (R-SO2-S-R) Disprop->Thio

Caption: Mechanistic pathways of ethenesulfinic acid instability. Disproportionation is favored by water/heat; polymerization is favored by concentration.

Experimental Protocol: S-Alkylation of Sodium Ethenesulfinate

Objective: To react sodium ethenesulfinate with an alkyl halide (Electrophile) without precipitation or decomposition.

Reagents:

  • Sodium Ethenesulfinate (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Solvent: Anhydrous DMSO or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Drying: Dry the sodium ethenesulfinate salt in a vacuum oven at 40°C overnight to remove trace water. Water acts as a antisolvent for the alkyl halide and can quench sensitive electrophiles.

  • Dissolution: In a flame-dried flask under Argon, dissolve the salt in anhydrous DMSO. Stir until a clear solution is obtained.

    • Note: If the salt dissolves slowly, warm gently to 40°C, but do not exceed 60°C to prevent thermal polymerization.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at Room Temperature.

    • Checkpoint: If the reaction is sluggish, add 10 mol% TBAI (Tetrabutylammonium iodide) to catalyze the reaction.

  • Workup: Pour the reaction mixture into Ice Water . The product (sulfone) should precipitate or be extractable with EtOAc. The unreacted sulfinate salt will remain in the aqueous phase.

References

  • Solubility & Properties of Sulfinic Acids

    • Title: "Sulfinic Acids and Their Deriv
    • Source:The Chemistry of Sulphinic Acids, Esters and Their Derivatives, P
    • URL:[Link]

  • Disproportionation Mechanism

    • Title: "Mechanisms of the disproportion
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Synthesis via Stetter Reaction (In Situ Generation)

    • Title: "A New Synthesis of 1,4-Diketones" (Involving elimination of vinylsulfinic acid)[4][5][6]

    • Source:Organic Syntheses
    • URL:[Link]

  • Polymerization of Vinylsulfonates

    • Title: "Polymerization of Sodium Vinylsulfon
    • Source:Journal of Polymer Science
    • URL:[Link]

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Chemical Shifts of Ethenesulfinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the bench chemist and drug development professional, a deep understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone of structural elucidation. This guide provides a detailed comparative analysis of the ¹H NMR chemical shifts of ethenesulfinic acid, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for ethenesulfinic acid, this guide will leverage data from closely related analogs to predict and rationalize its spectral features.

The Structural Context: Ethenesulfinic Acid and its Chemical Neighbors

Ethenesulfinic acid (CH₂=CHSO₂H) is a simple, yet intriguing molecule featuring a vinyl group directly attached to a sulfinic acid moiety. The electronic environment of the vinyl protons is significantly influenced by the sulfur-containing functional group. To understand and predict the ¹H NMR spectrum of ethenesulfinic acid, it is essential to compare it with structurally similar compounds. This guide will focus on a comparative analysis with ethene, sodium ethenesulfonate, and phenyl vinyl sulfoxide.

DOT Script of Ethenesulfinic Acid Structure

Caption: Structure of Ethenesulfinic Acid with Vinyl Protons Highlighted.

Comparative ¹H NMR Data: A Tabular Overview

The following table summarizes the experimental ¹H NMR chemical shift data for key comparison compounds. The data for ethenesulfinic acid is predicted based on the analysis of these related structures.

Compound NameStructureProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
EtheneCH₂=CH₂H~5.25[1]SingletN/A
Sodium EthenesulfonateCH₂=CHSO₃NaVinyl H's5.5 - 6.5[2]MultipletsNot specified
Phenyl Vinyl SulfoxideCH₂=CHS(O)PhH_gem5.873[3]Doublet of doubletsJ_gem = ~0, J_trans = 16.5
H_cis6.186[3]Doublet of doubletsJ_cis = 9.6, J_gem = ~0
H_trans6.601[3]Doublet of doubletsJ_trans = 16.5, J_cis = 9.6
Ethenesulfinic Acid (Predicted) CH₂=CHSO₂H Vinyl H's ~6.0 - 7.0 Multiplets Similar to vinyl sulfoxides

Analysis and Interpretation: Unraveling Electronic Effects

The chemical shifts of the vinyl protons are a direct reflection of their electronic environment. The electronegativity and anisotropic effects of the substituent play a crucial role in determining the degree of shielding or deshielding.

  • Ethene as a Baseline: In ethene, the vinyl protons resonate at approximately 5.25 ppm[1]. This value serves as a neutral reference point, devoid of strong electron-withdrawing or -donating groups.

  • The Influence of the Sulfonate Group (-SO₃⁻): In sodium ethenesulfonate, the vinyl protons are shifted downfield to the 5.5 - 6.5 ppm region[2]. The sulfonate group is strongly electron-withdrawing through inductive effects, which deshields the adjacent vinyl protons, causing them to resonate at a lower field (higher ppm value) compared to ethene.

  • The Sulfoxide Group (-S(O)-) as a Milder Deshielding Agent: The ¹H NMR spectrum of phenyl vinyl sulfoxide provides valuable insight into the effect of a sulfur-oxygen double bond[3]. The vinyl protons in this molecule appear between 5.873 and 6.601 ppm. The sulfoxide group is also electron-withdrawing, but its effect is generally considered to be less pronounced than that of a sulfonyl group (as in a sulfone or sulfonic acid). This is reflected in the slightly upfield shift of the vinyl protons compared to what might be expected for a vinyl sulfone.

  • Predicting the Chemical Shifts of Ethenesulfinic Acid (-SO₂H): The sulfinic acid group (-SO₂H) possesses a sulfur atom in an intermediate oxidation state between a sulfoxide and a sulfonic acid. It is a strong electron-withdrawing group due to the presence of two electronegative oxygen atoms. Therefore, it is anticipated that the vinyl protons of ethenesulfinic acid will be significantly deshielded and will resonate at a lower field than those in ethene.

    Considering the data for sodium ethenesulfonate and phenyl vinyl sulfoxide, it is reasonable to predict that the vinyl protons of ethenesulfinic acid will appear in the range of approximately 6.0 to 7.0 ppm . The exact positions will be influenced by the solvent and the specific stereochemical arrangement of the sulfinic acid group relative to the double bond. The geminal, cis, and trans protons will likely exhibit distinct chemical shifts and coupling constants, leading to a complex multiplet pattern, similar to that observed for phenyl vinyl sulfoxide.

Experimental Protocol for ¹H NMR Analysis of Ethenesulfinic Acid

For researchers who have synthesized or are working with ethenesulfinic acid, the following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

DOT Script of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh ~5-10 mg of ethenesulfinic acid B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a clean, dry NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H NMR spectrum (e.g., 16-32 scans) F->G H Fourier transform the FID G->H I Phase and baseline correct the spectrum H->I J Integrate the signals and reference to the internal standard I->J

Caption: Workflow for ¹H NMR analysis of ethenesulfinic acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of ethenesulfinic acid. Rationale: This amount provides a good signal-to-noise ratio without saturating the detector.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve polar compounds and its acidic proton will exchange with the sulfinic acid proton, which can be observed.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Rationale: A well-shimmed magnetic field is crucial for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. A typical experiment might involve 16 to 32 scans.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to ensure accurate integration and peak identification.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

Conclusion

While direct experimental ¹H NMR data for ethenesulfinic acid remains elusive in the readily available literature, a robust prediction of its spectral features can be made through a comparative analysis of structurally related compounds. The strong electron-withdrawing nature of the sulfinic acid group is expected to significantly deshield the vinyl protons, shifting them downfield to the 6.0-7.0 ppm region. This guide provides a framework for understanding the factors that govern the chemical shifts in this class of compounds and offers a practical protocol for the experimental determination of the ¹H NMR spectrum of ethenesulfinic acid. Such data will be invaluable for the unambiguous characterization of this and related molecules in research and development settings.

References

  • Ataman Kimya. VINYL SULFONIC ACID 30%. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • MDPI. Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. [Link]

Sources

Technical Comparison: IR Spectroscopic Profiling of Vinylsulfinic Acid (VSA) vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: IR Spectroscopic Profiling of Vinylsulfinic Acid vs. Structural Analogues Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

Vinylsulfinic acid (VSA) and its salts (e.g., sodium vinylsulfinate) serve as critical "soft" nucleophiles and Michael acceptors in the synthesis of sulfur-containing heterocycles and cross-linking agents. However, their utility is often compromised by their inherent instability; the free acid tends to disproportionate or polymerize, while the salts are prone to oxidation into vinylsulfonates .[1]

This guide provides a definitive infrared (IR) spectroscopic framework to distinguish Vinylsulfinic Acid/Salts (Sulfinate, -SO₂⁻) from their primary degradation product, Vinylsulfonic Acid/Salts (Sulfonate, -SO₃⁻) , and other analogues like divinyl sulfone.[1]

Spectroscopic Anatomy of Vinylsulfinic Acid

The IR spectrum of vinylsulfinic acid derivatives is defined by the interplay between the electron-withdrawing sulfur moiety and the conjugated vinyl group. The most critical diagnostic region is the S=O stretching frequency , which shifts significantly depending on the oxidation state of the sulfur atom (S^IV^ vs. S^VI^).

A. The Sulfinate Core (-SO₂⁻ / -SO₂H)

Unlike sulfonates, which exhibit high-frequency absorption due to the stiff S=O bonds in the -SO₃ group, sulfinates absorb at lower wavenumbers.

  • Asymmetric S=O Stretch: Typically appears between 1000–1050 cm⁻¹ .[1] This is the primary "purity peak."[1]

  • Symmetric S=O Stretch: Found in the 950–990 cm⁻¹ region, often overlapping with vinyl out-of-plane bending modes.

  • Differentiation: If the dominant band shifts from ~1030 cm⁻¹ to ~1190 cm⁻¹, your sample has oxidized to the sulfonate.[1]

B. The Vinyl Moiety (CH₂=CH-)

The vinyl group provides a secondary confirmation of identity, though its position is less sensitive to oxidation state than the sulfur bands.

  • =C-H Stretching: Weak to medium bands >3000 cm⁻¹ (typically 3010–3090 cm⁻¹ ).

  • C=C Stretching: A sharp, variable intensity band at 1590–1610 cm⁻¹ .[1] Note that conjugation with the sulfur lone pair (in sulfinates) vs. the electron-withdrawing sulfonyl group (in sulfonates) causes subtle shifts.

  • =C-H Out-of-Plane Bending: Strong bands at 900–1000 cm⁻¹ .[1]

Comparative Analysis: Sulfinate vs. Sulfonate vs. Sulfone

The following table summarizes the characteristic peaks required to validate the identity of Sodium Vinylsulfinate against its common analogues.

Table 1: Characteristic IR Wavenumbers (cm⁻¹) of Vinylsulfur Compounds

Functional Group ModeSodium Vinylsulfinate (Target)Sodium Vinylsulfonate (Oxidation Impurity)Divinyl Sulfone (Cross-linker Analogue)Diagnostic Note
S=O Asymmetric Stretch 1000 – 1040 (Strong) 1180 – 1200 (Very Strong) 1290 – 1310Primary Indicator. A shift >150 cm⁻¹ indicates oxidation.
S=O Symmetric Stretch 940 – 9801040 – 10601110 – 1130Sulfinates absorb at the lowest frequency in this series.[1]
C=C Stretch (Vinyl) ~1590 – 1605~1620 – 1640~1610Sulfonates withdraw more electron density, stiffening the C=C bond.[1]
=C-H Stretch 3000 – 30803010 – 31003050 – 3100Diagnostic of the vinyl group integrity (vs. polymerization).
S-O-C / S-OH N/A (Salt form)N/AN/AFree acids show broad O-H stretch ~2500–3000 cm⁻¹.

Critical Insight: The absence of a strong band at 1180–1200 cm⁻¹ is the most reliable evidence that your vinylsulfinate sample is free from significant sulfonate oxidation.

Experimental Protocol: Self-Validating Purity Check

Objective: Determine the oxidation state and purity of a Sodium Vinylsulfinate sample using ATR-FTIR.

Reagents & Equipment:

  • Sample: Sodium Vinylsulfinate (hygroscopic solid).

  • Reference: Sodium Vinylsulfonate (commercial standard).[1]

  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Atmosphere: Nitrogen purge recommended (to prevent in-situ hydration/oxidation).

Step-by-Step Methodology:

  • Background Collection: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) with the ATR crystal clean and dry.[1]

  • Sample Loading: Place ~10 mg of the vinylsulfinate sample onto the crystal. Note: If the sample is a paste, ensure uniform contact.[1]

  • Rapid Acquisition: Clamp the anvil and immediately acquire the spectrum.[1]

    • Reasoning: Vinylsulfinates are hygroscopic.[1] Water absorption (broad band ~3400 cm⁻¹) can obscure high-frequency C-H stretches and facilitate oxidation.

  • Spectral Normalization: Normalize the spectrum to the C=C stretch at ~1600 cm⁻¹.

  • Purity Calculation (The "Sulfur Ratio"):

    • Measure Peak Height (

      
      ) at 1030 cm⁻¹ (Sulfinate).
      
    • Measure Peak Height (

      
      ) at 1190 cm⁻¹ (Sulfonate).
      
    • Pass Criteria: Ratio

      
      . If the ratio is < 5, significant oxidation has occurred.[1]
      
Mechanistic Visualization: The Oxidation Shift

The following diagram illustrates the structural transformation from sulfinate to sulfonate and the corresponding spectral shift that acts as the "fingerprint" for quality control.

IR_Spectral_Shift VSA Vinylsulfinate (R-SO2- Na+) Oxidation Oxidation (+ O2 / H2O) VSA->Oxidation Air Exposure Spec_VSA IR Signature: S=O Asym: ~1030 cm⁻¹ S=O Sym: ~960 cm⁻¹ VSA->Spec_VSA VSO Vinylsulfonate (R-SO3- Na+) Oxidation->VSO Degradation Spec_VSO IR Signature: S=O Asym: ~1190 cm⁻¹ S=O Sym: ~1050 cm⁻¹ VSO->Spec_VSO

Figure 1: The "Blue Shift" of Oxidation. As the sulfur oxidation state increases from +4 (Sulfinate) to +6 (Sulfonate), the S=O stretching frequency shifts to higher energy (wavenumbers).

References
  • NIST Chemistry WebBook. Benzenesulfinic acid, sodium salt IR Spectrum.[1][2] National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Celestino, G. G., et al. (2025).[1] Acrylamide‐Sodium Vinyl Sulfonate Copolymers as Scale Inhibitor.[1] Journal of Applied Polymer Science.[1] (Data on Vinylsulfonate peaks). Available at: [Link]

  • Misiewicz, J. P., et al. (2020).[1] Sulfurous and sulfonic acids: Predicting the infrared spectrum.[1][3] The Journal of Chemical Physics, 152(2), 024302.[1] (Theoretical basis for S=O shifts). Available at: [Link]

  • Luo, Y., et al. (2021).[1] Synthesis and applications of sodium sulfinates (RSO2Na).[1] RSC Advances, 11, 10705-10740.[1] Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Sulfonates and Sulfinates. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethenesulfinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the accurate detection and quantification of reactive metabolites and chemical intermediates are paramount. Ethenesulfinic acid and its derivatives represent a class of compounds that are both biochemically significant and analytically challenging. Their inherent reactivity and polarity demand sophisticated analytical strategies to achieve reliable characterization.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of ethenesulfinic acid derivatives. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that govern each step, empowering you to make informed decisions for your specific analytical needs.

The Analytical Challenge: The Unstable Nature of Sulfinic Acids

Ethenesulfinic acid (C₂H₄O₂S), a small and polar organosulfur compound, is characterized by the sulfinyl group (-S(O)OH). This functional group is inherently unstable and prone to several reactions that can complicate its analysis:

  • Oxidation: Sulfinic acids are readily oxidized to the more stable sulfonic acids (-SO₃H). This can occur during sample preparation, storage, or even within the analytical instrument, leading to an underestimation of the sulfinic acid concentration.

  • Disproportionation: In some conditions, sulfinic acids can disproportionate to a thiol and a sulfonic acid.

  • Reactivity with Nucleophiles: The electrophilic nature of the sulfur atom makes sulfinic acids susceptible to reaction with biological nucleophiles, such as the thiol groups in cysteine residues of proteins.

These stability issues necessitate analytical approaches that can either analyze the compound directly and rapidly or "trap" it in a more stable form.

Comparative Analysis of Analytical Strategies

The choice of analytical strategy hinges on the specific goals of the study, the sample matrix, and the available instrumentation. We will compare two primary workflows: Direct Analysis and Derivatization/Trapping .

Workflow Overview: Direct vs. Trapping Approaches

G cluster_0 Sample Preparation cluster_1 Analytical Workflow Decision cluster_2 Direct Analysis cluster_3 Trapping/Derivatization A Sample Collection (e.g., in vitro reaction, biological matrix) B Rapid Quenching & Protein Precipitation (e.g., cold acetonitrile) A->B C Decision Point: Analyze Directly or Trap? B->C D Direct Injection for LC-MS/MS C->D Pros: Faster Cons: Risk of degradation G Addition of Trapping Agent (e.g., Iodoacetamide, Maleimide) C->G Pros: Increased stability, better chromatography Cons: Additional sample prep E LC Separation (HILIC or specialized RP) D->E F MS/MS Detection (Negative Ion Mode) E->F H Formation of Stable Adduct G->H I LC Separation (Reversed-Phase C18) H->I J MS/MS Detection (Positive or Negative Ion Mode) I->J

Caption: Decision workflow for the analysis of ethenesulfinic acid derivatives.

Method 1: Direct Analysis by LC-MS/MS

Direct analysis is advantageous for its speed and simplicity, minimizing sample manipulation. However, it requires careful optimization to prevent on-column or in-source degradation.

Chromatographic Separation: HILIC vs. Reversed-Phase

Due to their high polarity, ethenesulfinic acid and its short-chain derivatives are poorly retained on traditional C18 reversed-phase (RP) columns.[1][2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the superior choice for such analytes.[4][5][6]

  • Expertise & Experience: The HILIC retention mechanism relies on partitioning the analyte between a water-enriched layer on the polar stationary phase and a mobile phase with a high organic content.[5] This provides excellent retention for polar compounds that would otherwise elute in the void volume of an RP column. For HILIC, it is crucial to maintain at least 5% polar solvent in the mobile phase to ensure proper hydration of the stationary phase.[5]

ParameterHydrophilic Interaction (HILIC)Reversed-Phase (RP) C18
Stationary Phase Polar (e.g., Amide, Zwitterionic)Non-polar (e.g., C18)
Mobile Phase High Organic (>80% ACN) with aqueous bufferHigh Aqueous, gradient to high organic
Retention of Ethenesulfinic Acid Good retention and separation from matrixPoor retention, potential co-elution with salts
MS Compatibility Excellent with volatile buffers (e.g., ammonium formate)Excellent with volatile acids (e.g., formic acid)
Recommendation Preferred for direct analysis Not recommended without derivatization
Mass Spectrometry Detection

Electrospray ionization (ESI) in negative ion mode is the most effective technique for the direct analysis of sulfinic acids. The acidic proton is readily lost, forming the [M-H]⁻ ion.

  • Trustworthiness: To confirm the identity of the analyte, tandem mass spectrometry (MS/MS) is essential. A characteristic fragmentation of sulfinates is the neutral loss of sulfur dioxide (SO₂; 64 Da).

Proposed Fragmentation of Ethenesulfinate

G cluster_0 MS/MS Fragmentation parent [CH₂=CH-SO₂]⁻ m/z 91 fragment [C₂H₃]⁻ m/z 27 parent->fragment - SO₂ (64 Da)

Caption: Expected primary fragmentation of the ethenesulfinate anion.

Experimental Protocol: Direct HILIC-MS/MS Analysis

  • Sample Preparation: Quench the reaction or biological sample with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₂-ethanesulfonic acid). Vortex vigorously.

  • Protein Precipitation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for immediate analysis.

  • LC-MS/MS System:

    • LC Column: Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to 95% B and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Ionization: ESI, Negative Ion Mode.

    • MRM Transitions (Hypothetical):

      • Ethenesulfinic Acid: Q1: 91.0 -> Q3: 27.0 (Loss of SO₂)

      • Internal Standard (¹³C₂-Ethanesulfonic Acid): Q1: 111.0 -> Q3: 81.0 (Loss of C₂H₄)

Method 2: Analysis via Derivatization or Trapping

To overcome the inherent instability of ethenesulfinic acid and improve chromatographic performance on ubiquitous reversed-phase columns, a derivatization or trapping strategy is highly effective. This involves reacting the sulfinic acid with a specific agent to form a stable, less polar adduct.[1] This is particularly crucial when dealing with complex biological matrices where reactive metabolites are being investigated.[7][8]

Choice of Derivatizing Agent

The ideal agent should react rapidly and specifically with the sulfinic acid moiety under mild conditions. Alkylating agents are a common choice.

  • Expertise & Experience: Iodoacetamide (IAM) is an excellent choice for derivatizing sulfinic acids. It reacts with the nucleophilic sulfur atom to form a stable sulfone derivative. This not only "caps" the reactive functional group but also increases the overall hydrophobicity of the molecule, leading to excellent retention on C18 columns. However, it's important to be aware that iodoacetamide can also react with other nucleophilic groups, such as the N-terminus of peptides, if reaction conditions are not optimized.[9][10]

Derivatization Reaction

G cluster_0 Derivatization with Iodoacetamide (IAM) reactant1 Ethenesulfinic Acid plus1 + reactant1->plus1 reactant2 Iodoacetamide (IAM) plus1->reactant2 arrow reactant2->arrow product Stable Sulfone Adduct arrow->product

Caption: Reaction of ethenesulfinic acid with iodoacetamide.

Chromatographic and MS Performance

The resulting sulfone adduct is significantly less polar than the parent sulfinic acid and can be readily analyzed using standard reversed-phase chromatography.

ParameterDerivatized (IAM Adduct)Underivatized
Stability HighLow (prone to oxidation)
LC Method Reversed-Phase C18 HILIC
Retention Excellent, tunable with organic gradientPoor on RP, requires HILIC
Ionization Mode ESI Positive or NegativeESI Negative
Sensitivity Potentially higher due to improved stability and chromatographyCan be compromised by degradation
  • Trustworthiness: A key advantage of this method is its self-validating nature. A control sample processed without the iodoacetamide trapping agent should not show a peak for the derivatized adduct. This confirms that the detected adduct is a direct result of the trapping reaction and not an artifact.

Experimental Protocol: Derivatization and RP-LC-MS/MS Analysis

  • Sample Preparation: To the aqueous sample, add iodoacetamide to a final concentration of 50 mM from a freshly prepared stock solution.

  • Derivatization: Incubate the reaction at 37°C for 30 minutes in the dark.

  • Quenching: Quench the reaction with 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the derivatized adduct).

  • Protein Precipitation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to an autosampler vial.

  • LC-MS/MS System:

    • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.[11]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 8 min, hold for 2 min, then return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Ionization: ESI, Positive Ion Mode.

    • MRM Transitions (Hypothetical for IAM adduct):

      • Parent Adduct [M+H]⁺: Q1: 149.0

      • Fragment 1: Loss of acetamide moiety

      • Fragment 2: Fragmentation of the ethenesulfonyl backbone

Performance Comparison Summary

FeatureDirect HILIC-MS/MSDerivatization RP-LC-MS/MS
Throughput Higher (fewer steps)Lower (includes derivatization)
Robustness Moderate (analyte instability is a risk)High (analyte is stabilized)
Selectivity Good (relies on chromatography and MRM)Excellent (chemical trapping adds specificity)
Chromatography Requires specialized HILIC columnsUses standard, robust C18 columns
Method Development More complex due to analyte instabilityMore straightforward once derivatization is optimized
Best For Rapid screening, process chemistry monitoringComplex biological matrices, quantitative bioanalysis, reactive metabolite identification

Conclusion

The mass spectrometric analysis of ethenesulfinic acid derivatives is a challenging yet achievable task that requires a carefully considered analytical strategy.

  • Direct analysis using HILIC-MS/MS offers a rapid approach suitable for cleaner sample matrices where speed is a priority. Its success is contingent on minimizing analyte degradation through rapid and cold sample processing.

  • Derivatization with an alkylating agent like iodoacetamide, followed by RP-LC-MS/MS, provides a more robust and often more sensitive method. By converting the unstable sulfinic acid into a stable sulfone, this strategy enhances chromatographic performance and analytical confidence, making it the recommended approach for quantitative analysis in complex biological systems and for the definitive identification of reactive intermediates.

Ultimately, the choice of method will depend on the specific scientific question being addressed. By understanding the chemical principles and trade-offs of each approach, researchers can develop and validate reliable methods for the characterization of these important, yet transient, chemical species.

References

  • MDPI. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. Available at: [Link]

  • AcademicOA.com. LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss.. Available at: [Link]

  • RSC Publishing. (2015). Detection of sulfenic acid in intact proteins by mass spectrometric techniques: application to serum samples. Available at: [Link]

  • Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Available at: [Link]

  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]

  • National Institutes of Health. (2012). Chemical approaches to detect and analyze protein sulfenic acids. Available at: [Link]

  • National Institutes of Health. (2020). Cysteine sulfinic acid and sulfinylated peptides. Available at: [Link]

  • ResearchGate. Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Available at: [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at: [Link]

  • National Institutes of Health. (2019). Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase. Available at: [Link]

  • ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. Available at: [Link]

  • ResearchGate. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Available at: [Link]

  • National Institutes of Health. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Available at: [Link]

  • PubMed. (2008). Screening and characterization of reactive metabolites using glutathione ethyl ester in combination with Q-trap mass spectrometry. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • PubMed. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Available at: [Link]

  • Hawach Scientific. (2022). What is the difference between HILIC columns VS normal/reverse columns?. Available at: [Link]

  • Eurofins. Reactive metabolite (glutathione trapping (GSH), liver microsomes, human) - US. Available at: [Link]

  • University of California, Berkeley. Mass spectral fragmentations of sulfonates. Available at: [Link]

  • YouTube. (2023). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. Available at: [Link]

  • Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • ResearchGate. (2014). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Available at: [Link]

  • MDPI. (2020). Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers. Available at: [Link]

  • PubMed. (2008). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. Available at: [Link]

  • PubMed. (2011). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Available at: [Link]

Sources

comparing reactivity of ethenesulfinic acid vs p-toluenesulfinic acid

Comparative Reactivity Profile: Ethenesulfinic Acid vs. -Toluenesulfinic Acid

Executive Summary

This guide compares


-Toluenesulfinic acid (

-TolSO

H)
Ethenesulfinic acid (Vinylsulfinic acid, CH

=CH-SO

H)
1
  • 
    -Toluenesulfinic Acid:  A stable, crystalline solid (pKa 
    
    
    1.[1]7) used widely as a nucleophile (S-alkylation) and radical precursor. It is commercially available and shelf-stable.[1]
  • Ethenesulfinic Acid: An unstable species prone to polymerization and auto-oxidation.[1] It is rarely isolated; instead, it is generated in situ (often as the sulfinate salt) or functions as a transient leaving group in retro-Michael reactions.[1] Its unique vinyl group offers bifunctional reactivity (S-nucleophile + alkene polymerizability).[1]

Key Takeaway: Use


-TolSO

H
1Ethenesulfinic acid equivalents

1

Physicochemical Properties & Stability[1][2][3]

The fundamental difference lies in the organic substituent (Aryl vs. Vinyl) and its effect on the stability of the sulfinic acid moiety.

Feature

-Toluenesulfinic Acid (

-TolSO

H)
Ethenesulfinic Acid (Vinyl-SO

H)
Structure Aromatic ring stabilizes anion via resonance/sterics.Vinyl group allows conjugation but lacks aromatic stabilization.[1]
Physical State Stable white solid (mp 85°C).[1]Unstable oil/solution; polymerizes neat.[1]
pKa (approx.) 1.7 (Acidic).[1]< 1.7 (Predicted; sp

carbon is more EWG than sp

aromatic).[1]
Shelf Life Years (if stored cool/dry).[1]Minutes to Hours (must be generated in situ).
Redox Stability Slowly oxidizes to sulfonic acid in air.[1]Rapidly oxidizes; susceptible to radical polymerization.[1]
Commercial Form Free acid or Sodium salt (

-TolSO

Na).
Not available as free acid; rarely as salt (Sodium Vinylsulfinate).[1]*

> Critical Note: Do not confuse Sodium Vinylsulfinate (SO

Sodium Vinylsulfonate

1

Reactivity Profile Comparison

A. Nucleophilic Reactivity (The Sulfinate Anion)

Both acids are typically used as their conjugate bases (sulfinates, R-SO

1
  • 
    -Toluenesulfinate: 
    
    • Mechanism: Ambident nucleophile (S vs. O).[1] Soft electrophiles (alkyl halides) favor S-alkylation (Sulfone formation). Hard electrophiles (diazonium salts) favor O-alkylation (Sulfinate ester).

    • Kinetics: Moderate nucleophile (

      
      ).[1] The aromatic ring provides steric bulk but does not deactivate the sulfur lone pair significantly.
      
  • Ethenesulfinate:

    • Mechanism: Also an S-nucleophile.[1]

    • Unique Risk: The vinyl group is a potential "trap." While the anion is nucleophilic, the resulting product (a vinyl sulfone) is a potent Michael Acceptor .

    • Side Reaction: If the reaction medium contains other nucleophiles (amines, thiols), they may attack the vinyl group of the product immediately, leading to uncontrolled polymerization or bis-alkylation.[1]

B. Radical & Electrophilic Pathways[1]
  • 
    -Tol:  Generates stable sulfonyl radicals (
    
    
    ) via oxidation (e.g., Mn(OAc)
    
    
    or electrolysis).[1] Used for radical sulfonylation of alkenes.[1]
  • Ethenesulfinic: Radical generation is hazardous.[1] A vinyl sulfonyl radical (

    
    ) is highly unstable and will likely cyclize or polymerize the vinyl chain rather than add cleanly to a substrate.
    
C. Decision Matrix (Graphviz)

ReactivityMatrixStartSelect ReagentGoal_SulfoneGoal: Synthesize SulfoneStart->Goal_SulfoneGoal_PolymerGoal: Functional PolymerStart->Goal_PolymerPTolp-Toluenesulfinic Acid(Stable, Standard)Goal_Sulfone->PTolStandard Alkyl/ArylVinylEthenesulfinic Acid(Unstable, In Situ)Goal_Sulfone->VinylNeed Vinyl HandleGoal_Polymer->VinylCopolymerizationReaction_SS-Alkylation(Sulfone Formation)PTol->Reaction_SNucleophilic AttackVinyl->Reaction_SNucleophilic AttackReaction_MMichael Addition(Vinyl Sulfone Product)Reaction_S->Reaction_MIf Vinyl: Product isMichael Acceptor

Figure 1: Decision matrix for selecting between p-Toluenesulfinic and Ethenesulfinic acid based on synthetic goals.

Experimental Protocols

Protocol A: Standard Synthesis of Sulfones using -TolSO Na

Use this for robust, high-yield synthesis of alkyl aryl sulfones.

  • Reagents: Alkyl Halide (1.0 equiv),

    
    -TolSO
    
    
    Na (1.2 equiv), Ethanol/Water (3:1).[1]
  • Procedure:

    • Dissolve

      
      -TolSO
      
      
      Na in the solvent mixture.
    • Add Alkyl Halide.[1][2][3][4]

    • Reflux for 2-4 hours.[1]

    • Workup: Cool to RT. The sulfone often precipitates.[1] Filter or extract with EtOAc.[1]

  • Validation: Product is stable. Confirm via

    
    H NMR (Singlet at 
    
    
    2.4 ppm for Ar-Me).
Protocol B: In Situ Generation & Trapping of Ethenesulfinate

Use this when you specifically need a vinyl sulfone and cannot buy the reagent.

  • Generation (Grignard Route):

    • Setup: Flame-dried glassware, N

      
       atmosphere, -78°C.
      
    • Step 1: Add Vinylmagnesium bromide (1.0 equiv) to THF.[1]

    • Step 2: Bubble dry SO

      
       gas (excess) into the solution for 15 mins.
      
    • Observation: Formation of a white precipitate (Magnesium ethenesulfinate).[1]

    • Step 3: Warm to RT to remove excess SO

      
      .
      
  • Trapping (S-Alkylation):

    • Add Alkyl Halide (e.g., Benzyl bromide) and a polar solvent (DMF) directly to the crude sulfinate suspension.[1]

    • Heat to 60°C for 4 hours.

  • Critical Control:

    • Do not isolate the free acid. It will polymerize.[1]

    • Quench: Use aqueous NH

      
      Cl.
      
    • Purification: Rapid chromatography.[1] Vinyl sulfones are sensitive to nucleophiles.[1]

Mechanistic Comparison: Pathway to Polymerization

The primary risk with ethenesulfinic acid is the competition between the desired S-alkylation and the undesired polymerization of the vinyl group.

MechanismVinylSulfinateVinyl-SO2- (Anion)Path_APath A: S-Alkylation(Desired)VinylSulfinate->Path_ANucleophilic AttackPath_BPath B: Radical/Michael(Side Reaction)VinylSulfinate->Path_BRadical Initiatoror Self-ReactionElectrophileR-X (Electrophile)Product_AVinyl Sulfone(Michael Acceptor)Path_A->Product_AProduct_A->Path_BCross-linkingProduct_BPoly(vinylsulfone)(Oligomers)Path_B->Product_B

Figure 2: Mechanistic divergence.[1] Path A yields the target sulfone, while Path B leads to polymerization, a risk unique to ethenesulfinic acid.[1]

References

  • Truce, W. E., & Murphy, A. M. (1963).[1] The preparation of sulfinic acids.[5] Chemical Reviews, 63(6), 575-588.[1] Link

  • Drabowicz, J., & Kiełbasiński, P. (2008).[1] Synthesis of Sulfones. In Science of Synthesis (Vol. 39).[1] Thieme. (Authoritative text on sulfinate reactivity).

  • Simpkins, N. S. (1993).[1] Sulfones in Organic Synthesis. Pergamon Press.[1] (Detailed comparison of alkyl vs. vinyl sulfone stability).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman.[1] (Standard protocols for p-Toluenesulfinate alkylation).

  • Braverman, S., et al. (2006).[1] Synthesis and reactivity of vinyl sulfinates. Journal of Organic Chemistry. (Discusses the instability of the free acid).

Unveiling the Solid State: A Guide to the Crystallographic Analysis of Sodium Ethenesulfinate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our hypotheses, design new materials, and develop novel therapeutics. Sodium ethenesulfinate (also known as sodium vinylsulfinate), a versatile reagent and monomer, is a compound whose utility in organic synthesis is well-established. However, a critical piece of its fundamental characterization appears to be absent from the public domain: its single-crystal X-ray crystallographic data.

This guide is born out of this notable gap in the scientific literature. Instead of a direct comparison of pre-existing data, we will embark on a more instructive journey. We will explore why obtaining the crystal structure of sodium ethenesulfinate is crucial, provide a comprehensive, field-proven protocol for its determination, and draw insightful comparisons with structurally related sulfinate and sulfonate salts to anticipate its solid-state behavior. This document serves as both a call to action for the crystallographic community and a practical handbook for those equipped to answer it.

The Significance of a Crystal Structure: More Than Just a Pretty Picture

The precise arrangement of atoms and molecules in a crystalline solid dictates many of its bulk properties, including solubility, stability, hygroscopicity, and reactivity. For a compound like sodium ethenesulfinate, which is often handled as a solid and used in a variety of reaction conditions, understanding its crystal packing, intermolecular interactions, and the coordination environment of the sodium cation is of immense practical importance.[1]

A crystal structure would provide definitive answers to several key questions:

  • Ionic Interactions: How does the sodium cation interact with the ethenesulfinate anion? Is it coordinated to the oxygen atoms, the sulfur atom, or perhaps even the vinyl group's π-system?

  • Intermolecular Forces: What are the dominant forces governing the packing of the ions in the crystal lattice? Are there significant hydrogen bonding interactions if water of crystallization is present?[2]

  • Conformation of the Anion: What is the preferred conformation of the ethenesulfinate anion in the solid state? This can provide insights into its reactivity.

A Practical Guide to Determining the Crystal Structure of Sodium Ethenesulfinate

The following is a detailed, step-by-step methodology for obtaining the single-crystal X-ray diffraction data for a small organic salt like sodium ethenesulfinate. This protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the final data.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To grow suitable single crystals of sodium ethenesulfinate and determine its crystal structure using single-crystal X-ray diffraction.

Materials:

  • Sodium ethenesulfinate (high purity)

  • A selection of high-purity solvents (e.g., water, methanol, ethanol, acetonitrile, and mixtures thereof)

  • Small vials or test tubes

  • Parafilm

  • Microscope

  • Single-crystal X-ray diffractometer

Methodology:

  • Crystal Growth (The Art and Science):

    • Rationale: The cornerstone of a successful crystallographic analysis is a high-quality single crystal. For organic salts, slow evaporation or slow cooling are often effective methods.[3] The key is to allow the molecules to organize themselves into a well-ordered lattice gradually.

    • Procedure:

      • Prepare a saturated or near-saturated solution of sodium ethenesulfinate in a suitable solvent or solvent mixture at room temperature or a slightly elevated temperature.

      • Filter the solution to remove any particulate matter.

      • Transfer the clear solution to a small, clean vial.

      • For slow evaporation, cover the vial with parafilm and puncture a few small holes with a needle. Place the vial in a vibration-free environment.

      • For slow cooling, place the vial in a Dewar flask filled with a warm solvent bath and allow it to cool to room temperature or sub-ambient temperatures over several hours or days.

      • Monitor the vials periodically for the formation of crystals. Ideal crystals will be well-formed, transparent, and free of visible defects.[4]

  • Crystal Selection and Mounting:

    • Rationale: A single, well-defined crystal is required for data collection. The crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) to diffract X-rays efficiently without being so large as to cause significant X-ray absorption.[4]

    • Procedure:

      • Under a microscope, select a suitable crystal.

      • Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation if low-temperature data collection is planned.

  • Data Collection:

    • Rationale: The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5] Collecting data at low temperatures (e.g., 100 K) is highly recommended as it minimizes thermal motion of the atoms, leading to higher resolution data.

    • Procedure:

      • Center the crystal in the X-ray beam of the diffractometer.

      • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

      • Based on the unit cell, devise a data collection strategy to ensure complete and redundant data are collected.

      • Execute the full data collection run, rotating the crystal in the X-ray beam.

  • Data Reduction and Structure Solution:

    • Rationale: The raw diffraction data are processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map, from which the positions of the atoms can be determined.

    • Procedure:

      • Integrate the raw diffraction images to obtain the intensities of the reflections.

      • Apply corrections for Lorentz factor, polarization, and absorption.

      • Determine the space group from the systematic absences in the data.

      • Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the asymmetric unit.

  • Structure Refinement:

    • Rationale: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

    • Procedure:

      • Perform least-squares refinement of the atomic coordinates, and anisotropic displacement parameters.

      • Locate and refine the positions of any hydrogen atoms, if possible from the difference Fourier map, or add them at calculated positions.

      • The refinement is complete when the model converges, and the R-factor (a measure of the agreement between the observed and calculated data) is low.

Visualizing the Workflow

experimental_workflow cluster_prep Crystal Growth & Selection cluster_data X-ray Diffraction cluster_analysis Structure Determination A Prepare Saturated Solution B Slow Evaporation / Cooling A->B C Select & Mount Single Crystal B->C D Data Collection C->D E Data Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Final Crystallographic Data G->H

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Ethenesulfinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazards

Urgency Level: High Primary Hazard: Instability and Corrosivity

Ethenesulfinic acid (CAS: 18023-17-7, often generated in situ) presents a dual-hazard profile unique to functionalized sulfur intermediates. Unlike its oxidized counterpart (vinylsulfonic acid), ethenesulfinic acid is thermodynamically unstable. It possesses a vinyl group susceptible to exothermic polymerization and a sulfinic acid moiety (


)  prone to disproportionation.

Critical Directive: Do not store free ethenesulfinic acid for extended periods. If isolated, it must be stabilized immediately or disposed of via conversion to its salt form.

Hazard Classification Table
Hazard CategoryClassificationOperational Implication
Physical Unstable / PolymerizableMay auto-polymerize or disproportionate to

and thiosulfonates if concentrated or heated.
Health Skin Corr.[1][2][3][4][5][6] 1BCauses severe burns and eye damage.[1][2][3] Inhalation of mist is destructive to respiratory mucosa.
Reactivity Reducing AgentIncompatible with strong oxidizers (peroxides, nitrates). Risk of fire/explosion.[3][5][7][8][9]

Chemical Profile & Mechanism of Instability

To safely dispose of this compound, you must understand why it is dangerous.

The Disproportionation Trap

Sulfinic acids are intermediate oxidation states of sulfur (+4). In the presence of acid or heat, they undergo disproportionation , a "self-redox" reaction where one molecule is oxidized and another reduced.



Why this matters for disposal: Simply leaving the acid in a waste container allows this reaction to proceed, generating heat and potentially insoluble thiosulfonate precipitates that can clog waste lines or trigger secondary reactions. The goal of disposal is to force the equilibrium toward the stable sulfinate salt.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and safety glasses are insufficient for handling concentrated sulfinic acids.

PPE ItemSpecificationRationale
Hand Protection Nitrile (min 0.11 mm)Double-gloving recommended. Vinylsulfinic acid is a small molecule with high permeation potential.
Eye/Face Chemical Splash Goggles + Face ShieldRisk of violent sputtering during neutralization.
Respiratory Fume Hood (Sash < 18")Evolution of sulfur dioxide (

) gas is possible during decomposition.

Disposal Protocol: The "Neutralization-Stabilization" Method

This protocol utilizes a Self-Validating System : The endpoint is determined by pH, ensuring the compound has been converted to its stable salt form (Sodium Ethenesulfinate) before entering the waste stream.

Reagents Required:
  • Ice water bath

  • Saturated Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    )
  • pH strips or meter

  • Appropriate waste container (High Density Polyethylene - HDPE)

Step-by-Step Procedure
Phase 1: Assessment & Dilution
  • Assess State: Determine if the material is neat (pure oil/solid) or already in solution.

  • Cooling: Place the receiving flask containing water into an ice bath.

  • Dilution:

    • If Neat: Add the acid dropwise into the chilled water. Never add water to the acid.

    • Target Concentration: Dilute to < 10% w/v to manage the heat of neutralization.

Phase 2: Controlled Neutralization

Caution: Ethenesulfinic acid is a stronger acid than acetic acid (pKa ~ 2). Neutralization will be exothermic.

  • Base Addition: Slowly add saturated

    
     or 1M 
    
    
    
    to the diluted acid solution.
  • Agitation: Stir continuously to prevent "hot spots" that could trigger polymerization of the vinyl group.

  • Monitoring: Check pH frequently.

    • Target pH:8.0 – 9.0 .

    • Why Basic? Slightly basic conditions prevent the reformation of the free acid and inhibit acid-catalyzed disproportionation.

Phase 3: Verification & Binning
  • Validation: Ensure the solution remains clear and at stable ambient temperature for 15 minutes.

  • Segregation: Pour the resulting solution into the Aqueous Basic waste stream.

    • Prohibited: Do NOT mix with acidic waste streams (reverses neutralization) or heavy metal waste (potential for metal-catalyzed decomposition).

Workflow Visualization

The following diagram illustrates the decision logic for the disposal process.

DisposalProtocol Start Start: Ethenesulfinic Acid Waste Assess Assess Physical State Start->Assess Neat Neat / Concentrated Assess->Neat Solution Dilute Solution Assess->Solution IceBath Place in Ice Bath (Control Exotherm) Neat->IceBath Solution->IceBath Dilution Slow Addition to Water (Target <10% Conc.) IceBath->Dilution If Neat Neutralize Add 1M NaOH or NaHCO3 Dropwise with Stirring IceBath->Neutralize If Solution Dilution->Neutralize CheckPH Check pH Neutralize->CheckPH Acidic pH < 7 CheckPH->Acidic Not Done Basic pH 8-9 (Stable Salt) CheckPH->Basic Stabilized Acidic->Neutralize Add more Base WasteBin Disposal: Aqueous Basic Waste (No Oxidizers) Basic->WasteBin

Figure 1: Logic flow for the stabilization and disposal of ethenesulfinic acid, prioritizing thermal control and pH validation.

Emergency Contingencies

Accidental Spill (Outside Fume Hood)
  • Evacuate: The immediate area due to potential

    
     off-gassing.
    
  • PPE Up: Don respiratory protection (Respirator with Acid Gas cartridge) before re-entering.

  • Absorb: Use a sodium carbonate or calcium carbonate based spill pillow. This neutralizes the acid in situ while absorbing the liquid.

    • Avoid: Paper towels or combustible organics (fire risk).

  • Collect: Scoop absorbed material into a hazardous waste bag labeled "Corrosive/Sulfur Debris."

Skin Contact
  • Immediate Flush: Drench affected area with water for 15 minutes.[1][4]

  • No Neutralization on Skin: Do not apply vinegar or bicarbonate directly to the skin; the heat of reaction can worsen the burn.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[10]

  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (2021). Safety Data Sheet: Ethanesulfonic Acid (Homologue Reference).
  • Organic Chemistry Portal. (n.d.). Synthesis and Reactivity of Sulfinic Acids.

Sources

A Researcher's Comprehensive Guide to the Safe Handling of Ethenesulfinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the safe and effective handling of reactive compounds is paramount. Ethenesulfinic acid, with its unique vinyl and sulfinic acid functionalities, presents a distinct set of handling challenges that demand a nuanced and well-informed approach. This guide moves beyond generic safety protocols to provide in-depth, field-proven insights into the personal protective equipment (PPE), operational plans, and disposal procedures essential for working with this reactive molecule. Our commitment is to empower your research with the highest standards of safety, ensuring both the integrity of your work and the well-being of your team.

Understanding the Inherent Risks: A Proactive Stance on Safety

Ethenesulfinic acid is presumed to be a corrosive substance that can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors or mists may lead to respiratory irritation.[2] The presence of the vinyl group introduces the potential for polymerization , which can be initiated by factors such as light exposure.[3] Furthermore, sulfinic acids as a class can be unstable and may undergo disproportionation or decomposition, particularly when heated, to form sulfonic acids and other byproducts. Upon decomposition, hazardous gases such as sulfur oxides (SOx) may be released.

Key Hazard Summary:

Hazard TypePredicted RiskRationale
Corrosivity HighAnalogous to Ethanesulfonic acid, which causes severe skin burns and eye damage.[1]
Reactivity HighThe vinyl group is susceptible to polymerization.[3] Sulfinic acids can be unstable.
Inhalation Toxicity ModerateVapors or mists are likely to cause respiratory tract irritation.[2]
Contact Toxicity HighExpected to be harmful upon skin contact.[2]
Ingestion Toxicity HighExpected to be harmful if swallowed.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling Ethenesulfinic Acid. The following recommendations are based on a comprehensive risk assessment, taking into account the predicted hazards.

Core PPE Requirements:

  • Eye and Face Protection:

    • Minimum: Tightly fitting chemical safety goggles.

    • Recommended: A full-face shield worn over safety goggles provides superior protection against splashes and potential reactions.[4]

  • Hand Protection:

    • Material: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling corrosive chemicals.[4] Always consult the glove manufacturer's resistance chart for specific breakthrough times.

    • Practice: Double-gloving is a prudent measure, especially during procedures with a higher risk of splashes. Contaminated gloves must be removed promptly and disposed of as hazardous waste.

  • Body Protection:

    • A chemical-resistant laboratory coat is the minimum requirement.

    • For larger quantities or procedures with a significant splash risk, a chemical-resistant apron over the lab coat is recommended.[1]

  • Respiratory Protection:

    • All work with Ethenesulfinic Acid must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • In situations where a fume hood is not available or if there is a potential for generating aerosols, a full-face respirator with an appropriate acid gas cartridge is necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is the cornerstone of laboratory safety. The following procedural steps are designed to mitigate the risks associated with Ethenesulfinic Acid.

Preparation and Engineering Controls
  • Designated Work Area: All handling of Ethenesulfinic Acid should occur in a designated area within a certified chemical fume hood.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite or sand), neutralizing agents (sodium bicarbonate), and appropriate waste containers must be readily available.[3]

Handling Procedure

The following workflow diagram illustrates the critical steps for safely handling Ethenesulfinic Acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transfer Transfer in Fume Hood prep_spill->handle_transfer handle_dispense Dispense Carefully handle_transfer->handle_dispense handle_close Securely Cap Container handle_dispense->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Figure 1: A step-by-step workflow for the safe handling of Ethenesulfinic Acid.
Storage

Proper storage is critical to maintaining the stability of Ethenesulfinic Acid and preventing hazardous reactions.

  • Container: Store in a tightly closed, corrosion-resistant container.[6]

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and other sources of light to prevent polymerization.[3][5]

  • Incompatibilities: Segregate from strong oxidizing agents, bases, and other incompatible materials.[1][5]

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of Ethenesulfinic Acid and its contaminated materials must be handled with the utmost care to prevent environmental contamination and hazardous reactions.

Waste Segregation and Labeling

All waste contaminated with Ethenesulfinic Acid, including gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.

Neutralization of Small Spills and Residues

For small spills or residual amounts on equipment, a carefully controlled neutralization process can be employed within a fume hood.

Neutralization Protocol:

  • Prepare Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate, in a large, appropriate container.

  • Slow Addition: Slowly and carefully add the Ethenesulfinic Acid waste to the neutralizing solution with constant stirring. Be prepared for potential gas evolution and heat generation.

  • pH Verification: After the addition is complete and the reaction has subsided, check the pH of the solution to ensure it is neutral (pH 6-8).

  • Final Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Bulk Waste Disposal

For larger quantities of Ethenesulfinic Acid waste, direct neutralization is not recommended due to the potential for a vigorous and uncontrolled reaction. This waste must be disposed of through a licensed hazardous waste disposal company.

The following decision tree provides guidance on the appropriate disposal pathway.

start Ethenesulfinic Acid Waste is_small Small Quantity / Residue? start->is_small is_large Large Quantity? start->is_large neutralize Neutralize with Weak Base is_small->neutralize Yes haz_waste Dispose via Licensed Hazardous Waste Contractor is_large->haz_waste Yes ph_check Check pH (6-8) neutralize->ph_check ph_check->neutralize Not Neutral drain_disposal Dispose Down Drain with Water ph_check->drain_disposal Neutral

Figure 2: Decision-making workflow for the disposal of Ethenesulfinic Acid waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Carefully neutralize the spill with sodium bicarbonate. Collect the absorbed material into a designated hazardous waste container.

Conclusion: Fostering a Culture of Safety

The responsible handling of reactive chemicals like Ethenesulfinic Acid is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety and proactive risk management. By understanding the inherent hazards, implementing robust PPE and operational protocols, and adhering to responsible disposal practices, researchers can confidently advance their scientific endeavors while ensuring the highest standards of safety for themselves and their colleagues. This guide serves as a foundational resource, and it is incumbent upon every researcher to supplement this information with institution-specific training and a continuous commitment to safety awareness.

References

  • Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT. Retrieved from [Link]

  • Anthes, J. A. (1952). Preparation of ethylenesulfonic acid (U.S. Patent No. 2,597,696). U.S.
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(4-Morpholino)ethanesulfonic Acid, 99% (titr.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.